Pomalidomide-amido-C3-piperazine-N-Boc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H33N5O8 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC名 |
tert-butyl 4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H33N5O8/c1-27(2,3)40-26(39)31-14-12-30(13-15-31)21(35)9-5-8-19(33)28-17-7-4-6-16-22(17)25(38)32(24(16)37)18-10-11-20(34)29-23(18)36/h4,6-7,18H,5,8-15H2,1-3H3,(H,28,33)(H,29,34,36) |
InChIキー |
YPJOSULKICXNOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pomalidomide-amido-C3-piperazine-N-Boc: Structure, Synthesis, and Application in Targeted Protein Degradation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of Pomalidomide-amido-C3-piperazine-N-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol, summarizes relevant quantitative data from analogous syntheses, and illustrates the pertinent biological pathways and experimental workflows.
Core Structure and Chemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine-N-Boc linker via a C3 amide bond. This bifunctional molecule serves as a versatile intermediate in the construction of PROTACs, which are designed to selectively degrade target proteins of interest.
| Property | Value | Source |
| Molecular Formula | C27H33N5O8 | [1][2][3] |
| Molecular Weight | 555.58 g/mol | [3][4] |
| Canonical SMILES | O=C(CCCC(N1CCN(CC1)C(OC(C)(C)C)=O)=O)NC2=CC=CC(C(N3C(C(N4)=O)CCC4=O)=O)=C2C3=O | [3] |
| Description | An E3 ligase ligand-linker conjugate for PROTAC synthesis. | [1][2][3] |
Role in PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation. The pomalidomide portion of the PROTAC binds to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5] The other end of the PROTAC is attached to a ligand that binds a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]
Synthesis of this compound
Stage 1: Synthesis of Linker Precursor: 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
A plausible synthesis for this linker precursor involves the reaction of 1-Boc-piperazine with an acrylic acid derivative.
Experimental Protocol:
-
To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add acrylic acid (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography to yield 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid.
Stage 2: Amide Coupling of 4-Aminopomalidomide with the Linker Precursor
The final step involves the formation of an amide bond between the 4-amino group of pomalidomide and the carboxylic acid of the linker precursor. This is a standard peptide coupling reaction.
Experimental Protocol:
-
Dissolve 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.1 eq) and an amine base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add 4-aminopomalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain this compound.
Quantitative Data from Analogous Syntheses
While specific yield and characterization data for this compound are not available in the public domain, the following tables summarize reaction conditions and yields for the synthesis of similar pomalidomide-linker conjugates, providing a benchmark for expected outcomes.
Table 1: Synthesis of Pomalidomide Derivatives via Nucleophilic Aromatic Substitution with Amines
| Amine Linker | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propargylamine | DMSO | 90 | 16 | 86 | [6] |
| N-Boc-ethylenediamine | DMSO | 90 | 16 | 92 | [6] |
| 4-(2-Aminoethyl)morpholine | DMSO | 90 | 16 | 94 | [6] |
| tert-Butyl piperazine-1-carboxylate | DMSO | 90 | 16 | 93 | [6] |
Table 2: Synthesis of Pomalidomide-based Homo-dimers
| Diamine Linker | Temperature (°C) | Yield (%) | Reference |
| N,N'-Dimethylethylenediamine | 110 | 81 | [6] |
| N,N'-Dimethyl-1,3-propanediamine | 110 | 72 | [6] |
| 1,4-Bis(3-aminopropyl)piperazine | 90 | 43 | [6] |
Expected Characterization
The structural confirmation of the synthesized this compound would typically involve a suite of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure and confirm the formation of the amide bond and the presence of all expected functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a key intermediate for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its synthesis, achievable through standard amide coupling procedures, provides a versatile platform for the development of novel targeted protein degraders. The provided protocols and data, based on established literature for analogous compounds, offer a solid foundation for researchers in the field of chemical biology and drug discovery.
References
- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 242459-97-8|3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Pomalidomide-amido-C3-piperazine-N-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide-amido-C3-piperazine-N-Boc is a key chemical tool utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This molecule is a pre-functionalized E3 ligase ligand, incorporating the potent Cereblon (CRBN) binder, pomalidomide (B1683931), attached to a C3-piperazine-N-Boc linker. This guide provides a comprehensive technical overview of its core mechanism of action, supported by quantitative data from relevant studies, detailed experimental protocols for its characterization, and visual diagrams of the involved signaling pathways and experimental workflows. The primary application of this ligand-linker conjugate is in the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. A notable example of its application is in the development of a PROTAC targeting the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) axis.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action of a PROTAC synthesized from this compound revolves around the formation of a ternary complex, which brings a target protein into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity is the catalytic event that triggers the degradation of the target protein.
The pomalidomide moiety of the PROTAC acts as a "molecular glue," binding to the substrate receptor CRBN, which is part of the larger Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] The other end of the PROTAC, which is synthesized by conjugating a POI-binding ligand to the piperazine-N-Boc linker, simultaneously binds to the target protein. This results in the formation of a transient, yet productive, POI-PROTAC-CRBN ternary complex.
Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the POI for recognition by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome then unfolds and proteolytically degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Interestingly, while the canonical pathway for PROTAC-mediated degradation is via the proteasome, some evidence suggests that for certain targets, such as PD-L1, the degradation may occur through a lysosome-dependent pathway.[2] This highlights the complexity and target-dependent nature of PROTAC-induced degradation pathways.
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its efficiency in inducing the degradation of the target protein. Below are tables summarizing relevant quantitative data for pomalidomide and pomalidomide-based PROTACs.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[3] | ~1.2 µM - 3 µM[4] | Competitive Titration, Competitive Binding Assay[3][4] |
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Compound 16 (EGFR PROTAC)[1] | EGFRWT | A549 | 32.9 nM | 96% |
| ZQ-23 (HDAC8 PROTAC)[5] | HDAC8 | - | 147 nM | 93% |
Table 3: Inhibitory Activity of a PROTAC Synthesized with a Pomalidomide-based Linker
| PROTAC | Target Interaction | IC50 |
| PROTAC PD-1/PD-L1 degrader-1[2] | PD-1/PD-L1 | 39.2 nM |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: Mechanism of pomalidomide-based PROTAC action.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs synthesized with this compound.
In Vitro Protein Degradation Assay (Western Blot)
This assay is fundamental for quantifying the dose- and time-dependent degradation of the target protein.
-
Cell Seeding and Treatment:
-
Seed the appropriate cell line expressing the POI in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
For a time-course experiment, treat cells with a fixed PROTAC concentration (e.g., 5x DC50) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides evidence for the PROTAC-induced interaction between the POI and CRBN.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 1 µM) or with a vehicle control for a shorter time period (e.g., 4 hours) to capture the transient complex.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either the POI or CRBN overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the presence of the POI, CRBN, and other components of the E3 ligase complex. The detection of both the POI and CRBN in the immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.
-
Conclusion
This compound is a valuable and versatile chemical entity for the construction of potent and selective PROTACs. Its mechanism of action is centered on the pomalidomide-mediated recruitment of the CRBN E3 ubiquitin ligase to a target protein, leading to its degradation. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is paramount for the successful design and development of novel protein-degrading therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Pomalidomide-amido-C3-piperazine-N-Boc in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design of these heterobifunctional molecules, which consist of a warhead for target protein binding, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a critical determinant of their efficacy and selectivity. Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone in the development of many PROTACs. This technical guide provides an in-depth analysis of a key building block, Pomalidomide-amido-C3-piperazine-N-Boc, and its role in the rational design and synthesis of potent and selective protein degraders. We will explore its structural advantages, provide detailed experimental protocols for its incorporation into PROTACs, and present a framework for the quantitative evaluation of the resulting degraders.
Introduction to PROTAC Technology and the Role of Pomalidomide
PROTACs are bifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins and overcome drug resistance.[2]
Pomalidomide, an immunomodulatory drug, binds to the Cereblon (CRBN) component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[3] This interaction has been effectively harnessed in PROTAC technology to recruit CRBN for the degradation of a wide array of target proteins. The choice of the E3 ligase ligand and the linker connecting it to the target-binding warhead are crucial for optimizing the potency and selectivity of the PROTAC.[4]
This compound: A Versatile Building Block
This compound is a pre-synthesized E3 ligase ligand-linker conjugate that offers several advantages in PROTAC development. Its structure incorporates the pomalidomide core for CRBN engagement, a C3-amido linker, and a Boc-protected piperazine (B1678402) ring.
Chemical Structure:
The key features of this building block include:
-
Pomalidomide Moiety: Ensures high-affinity binding to the CRBN E3 ligase.
-
Amido Linker: Provides a stable connection between the pomalidomide and the piperazine ring.
-
Piperazine Ring: Introduces a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a productive conformation for ternary complex formation. The piperazine moiety can also enhance solubility.[5]
-
N-Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) protecting group on the piperazine allows for controlled, sequential synthesis. It can be readily removed under acidic conditions to reveal a reactive secondary amine, which can then be coupled to a warhead-linker intermediate.[6]
This building block has been utilized in the synthesis of PROTACs targeting the immune checkpoint protein PD-1/PD-L1.[7]
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[8]
The following tables summarize representative quantitative data for pomalidomide-based PROTACs with piperazine-containing linkers targeting various proteins. While specific data for PROTACs using the exact this compound linker is not extensively published, the data for structurally similar linkers provides a valuable reference for expected potency.
Table 1: Degradation Efficacy of Pomalidomide-based PROTACs with Piperazine-Containing Linkers Targeting EGFR
| PROTAC Compound | Target Cell Line | DC50 (nM) | Dmax (%) | Linker Description |
| Compound 15 | A549 | 43.4 | 86 | Pomalidomide linked via a PEG-containing linker to a quinoxaline (B1680401) warhead. |
| Compound 16 | A549 | 32.9 | 96 | Pomalidomide linked via a PEG-containing linker to a quinoxaline warhead with a different substitution pattern. |
Data synthesized from a study on EGFR-targeting PROTACs.[2]
Table 2: Degradation Efficacy of a Pomalidomide-based PROTAC with a Piperazine Linker Targeting BRD4
| PROTAC Compound | Target Cell Line | DC50 (nM) | Dmax (%) | Linker Description |
| ZXH-3-26 | HEK293T | 5 | >90 | Pomalidomide linked to a JQ1 warhead via a piperazine-containing linker. |
Data synthesized from a review on PROTAC linker design.[4]
Experimental Protocols
Synthesis of a PROTAC using this compound
This section outlines a representative protocol for the synthesis of a PROTAC using the this compound building block and a hypothetical carboxylic acid-functionalized warhead.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
The resulting amine salt is typically used in the next step without further purification.
Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Warhead
-
Dissolve the deprotected pomalidomide-piperazine linker (1.0 eq) and the carboxylic acid-functionalized warhead (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
Western Blot Analysis for PROTAC-mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[9]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in complete cell culture medium.
- Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Add Laemmli sample buffer and boil the samples to denature the proteins.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the chemiluminescent signal using an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control band intensity.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT Assay for Quantitative, Real-time Degradation Analysis
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in live cells. It involves knocking in a small 11-amino-acid HiBiT tag into the endogenous locus of the target protein.
1. Cell Line Generation:
- Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line that stably expresses the LgBiT protein.
2. Cell Plating and Treatment:
- Plate the HiBiT-tagged cells in a white, 96-well plate.
- Prepare serial dilutions of the PROTAC.
3. Luminescence Measurement (Endpoint Assay):
- Treat the cells with the PROTAC for the desired time.
- Add a lytic reagent containing the NanoLuc substrate.
- Measure luminescence using a plate reader.
4. Luminescence Measurement (Kinetic Assay):
- Add a live-cell substrate to the medium before or at the same time as the PROTAC.
- Measure luminescence at regular intervals over time using a plate reader equipped with a live-cell incubator.
5. Data Analysis:
- Normalize the luminescence signals to a vehicle control.
- For endpoint assays, plot the dose-response curve to determine DC50 and Dmax.
- For kinetic assays, analyze the rate of degradation and the time to reach Dmax.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the DOT language can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Caption: Simplified PD-1/PD-L1 signaling pathway targeted by PROTACs.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of potent and selective PROTACs. Its pre-functionalized nature streamlines the synthetic process, while the incorporated piperazine moiety can confer favorable properties to the linker. The rational design of PROTACs, supported by robust and quantitative analytical methods such as Western blotting and HiBiT assays, is crucial for advancing this promising therapeutic modality. As our understanding of the complex interplay between the warhead, linker, and E3 ligase ligand continues to grow, so too will our ability to design highly effective protein degraders for a wide range of diseases.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pomalidomide-amido-C3-piperazine-N-Boc: An In-Depth Technical Guide to a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-amido-C3-piperazine-N-Boc, a functionalized derivative of pomalidomide (B1683931) designed for use as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This molecule is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality aimed at targeted protein degradation. This document details the mechanism of action, binding characteristics, and relevant experimental protocols for the characterization and application of this ligand in drug discovery and development. While specific quantitative binding data for this compound is not extensively available in the public domain, this guide leverages data from its parent molecule, pomalidomide, to provide a robust framework for its application.
Introduction: The Role of Pomalidomide in Targeted Protein Degradation
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma.[1] Its mechanism of action is centered on its ability to bind to Cereblon (CRBN), the substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3]
The advent of PROTAC technology has harnessed this activity by utilizing pomalidomide and its derivatives as a means to recruit the CRBN E3 ligase to a specific protein of interest (POI) for degradation. PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI, a ligand that binds to an E3 ligase (such as pomalidomide), and a linker that connects the two. By inducing the proximity of the POI and the E3 ligase, PROTACs trigger the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[4]
This compound is a derivative of pomalidomide that has been functionalized with a linker terminating in a Boc-protected piperazine (B1678402) group. This functionalization allows for the straightforward conjugation to a POI ligand, making it a valuable building block in the synthesis of PROTACs.
Mechanism of Action
The fundamental mechanism of action for a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data: Binding Affinity to Cereblon
Table 1: Binding Affinity of Pomalidomide and Other IMiDs to Cereblon (CRBN)
| Compound | Assay Method | Binding Constant (Kd / IC50) | Reference(s) |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [5] |
| Pomalidomide | Competitive Binding Assay | IC50: ~1-2 µM | [6][7] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~178 - 640 nM | [2] |
| Thalidomide (B1683933) | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [2][5] |
Experimental Protocols
Synthesis of this compound
A general synthetic route for pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a suitable amine-containing linker.[8][9][10]
Protocol:
-
Reaction Setup: Dissolve 4-fluorothalidomide and the N-Boc-piperazine-C3-amine linker in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-130°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up to remove excess reagents and solvent. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Cereblon Binding Assays
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand to a protein.
Protocol:
-
Sample Preparation: Prepare a solution of purified recombinant human CRBN (often in complex with DDB1) in a suitable buffer. Prepare a solution of the this compound ligand in the same buffer.
-
Instrument Setup: Load the CRBN solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat flow data to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.
Protocol:
-
Chip Preparation: Immobilize purified recombinant CRBN onto a sensor chip.
-
Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface and monitor the association and dissociation phases in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
FP is a competitive binding assay that measures the change in the polarization of fluorescent light. A fluorescently labeled tracer that binds to CRBN is displaced by the unlabeled test compound, leading to a decrease in fluorescence polarization.
Protocol:
-
Assay Setup: In a microplate, combine a fixed concentration of purified CRBN and a fluorescently labeled tracer (e.g., a fluorescent derivative of thalidomide).
-
Competition: Add serial dilutions of this compound to the wells.
-
Measurement: After incubation to reach equilibrium, measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Protein Degradation Assay (Western Blot)
This assay is used to confirm that a PROTAC synthesized using this compound can induce the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells expressing the protein of interest and treat them with varying concentrations of the PROTAC for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its design allows for efficient conjugation to a wide variety of protein of interest ligands, facilitating the rapid generation and optimization of novel targeted protein degraders. While direct binding data for this specific molecule is limited, the well-characterized high-affinity interaction of its parent compound, pomalidomide, with Cereblon provides a strong foundation for its use in this technology. The experimental protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs derived from this versatile E3 ligase ligand. As the field of targeted protein degradation continues to expand, the strategic use of well-designed building blocks like this compound will be instrumental in advancing the development of new therapeutics for a range of diseases.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of Pomalidomide-amido-C3-piperazine-N-Boc
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological context, of Pomalidomide-amido-C3-piperazine-N-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Core Physical and Chemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine-N-Boc linker. This linker provides a reactive handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C27H33N5O8 | [1] |
| Molecular Weight | 555.58 g/mol | [1] |
| Solubility | 10 mM in DMSO | |
| Storage Conditions | Store at -20°C for long-term storage. |
Synthesis and Characterization: An Overview
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, based on the synthesis of similar pomalidomide derivatives, a general synthetic strategy can be proposed. This typically involves the nucleophilic aromatic substitution (SNAr) of a fluorinated pomalidomide precursor with the N-Boc protected piperazine (B1678402) linker.
General Synthetic Workflow:
Experimental Protocols:
While specific protocols for this exact molecule are not available, the following outlines general methodologies for the key experimental procedures.
High-Performance Liquid Chromatography (HPLC) for Purification:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed.
-
Detection: UV detection at a wavelength relevant to the pomalidomide scaffold (e.g., 220-254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3) are common solvents.
-
Analysis: 1H and 13C NMR spectra would be acquired to confirm the presence of all expected protons and carbons and to verify the structure of the final compound.
Mass Spectrometry (MS) for Molecular Weight Verification:
-
Technique: Electrospray ionization (ESI) mass spectrometry is a common method for analyzing compounds of this nature.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.
Biological Context and Signaling Pathway
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event allows the PROTAC to bring a target protein into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
The core mechanism of action of pomalidomide involves the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN complex for degradation.[2] This leads to downstream effects on cell proliferation and the immune system.
Pomalidomide-Mediated Degradation Pathway:
Downstream Signaling of Pomalidomide:
This technical guide serves as a foundational resource for researchers utilizing this compound. While comprehensive experimental data remains proprietary to manufacturers and research laboratories, the information provided herein offers a robust starting point for experimental design and data interpretation in the exciting field of targeted protein degradation.
References
Pomalidomide-amido-C3-piperazine-N-Boc: A Technical Guide on Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Pomalidomide-amido-C3-piperazine-N-Boc, a derivative of the immunomodulatory drug Pomalidomide (B1683931). This compound is of significant interest in the development of novel therapeutics, particularly in the realm of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Understanding its physicochemical properties is paramount for its advancement as a potential drug candidate.
Quantitative Data Summary
The available quantitative data on the solubility of this compound is limited. The primary available data point pertains to its solubility in an organic solvent, which is a common practice for creating stock solutions in a laboratory setting.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
Pomalidomide's Mechanism of Action and Signaling Pathway
Pomalidomide and its derivatives function as "molecular glues." They mediate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to the ubiquitination and subsequent degradation of these proteins by the proteasome.[2][][4] This mechanism is central to its anti-cancer effects, particularly in multiple myeloma. The primary targets for degradation induced by Pomalidomide are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][5]
The signaling pathway initiated by Pomalidomide involves several key steps that ultimately result in immunomodulatory and anti-tumor activities. These include:
-
Direct Anti-Tumor Effects: Induction of apoptosis in cancer cells.[2]
-
Immunomodulatory Effects: Activation of T cells and Natural Killer (NK) cells, and the increased production of cytokines like IL-2 and IFN-γ.[2][4]
-
Anti-Angiogenic Properties: Inhibition of the formation of new blood vessels that tumors need to grow.[2]
Below is a diagram illustrating the signaling pathway of Pomalidomide.
Pomalidomide signaling pathway.
Experimental Protocols for Solubility and Stability Assessment
Given the limited specific data for this compound, this section outlines standard experimental protocols for determining the aqueous solubility and stability of similar small molecule compounds, particularly those intended for pharmaceutical development. These protocols are crucial for establishing a compound's suitability for further preclinical and clinical evaluation.
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (typically pH 7.4) to a final concentration that exceeds the expected solubility.
-
Equilibration: Shake the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound.
Kinetic Solubility Assay
This assay measures the solubility of a compound under non-equilibrium conditions, which can be more representative of in vivo dissolution.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Precipitation Induction: Add the DMSO solutions to an aqueous buffer (e.g., PBS pH 7.4) and shake for a shorter period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity of the solutions at a specific wavelength (e.g., 620 nm) using a nephelometer or a plate reader.
-
Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Chemical Stability Assay
This assay evaluates the degradation of a compound over time under specific conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the test compound in different aqueous buffers (e.g., pH 4, 7.4, and 9) to assess pH-dependent stability.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the concentration of the parent compound remaining in the solution using HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate and calculate the half-life (t½) of the compound under each condition.
The following diagram illustrates a general experimental workflow for assessing the solubility and stability of a drug candidate.
Solubility and stability workflow.
Conclusion
This compound is a compound with significant potential in the development of novel targeted protein degraders. While specific aqueous solubility and stability data are not widely available, its structural similarity to other "beyond Rule of 5" molecules suggests that these properties will be critical hurdles to overcome in its development. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these key physicochemical parameters. A thorough understanding and optimization of the solubility and stability of this and similar compounds will be essential for their successful translation into clinically effective therapeutics.
References
- 1. immunomart.com [immunomart.com]
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to Pomalidomide-amido-C3-piperazine-N-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-amido-C3-piperazine-N-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its core function as a Cereblon (CRBN) E3 ubiquitin ligase ligand and its role in the design and synthesis of heterobifunctional degraders. We present a plausible synthetic pathway, representative quantitative data from PROTACs utilizing similar linker structures, and detailed experimental protocols for the evaluation of these molecules. Furthermore, this guide includes essential visualizations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding and practical application of this technology in drug discovery and development.
Introduction to Targeted Protein Degradation and the Role of Pomalidomide (B1683931)
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful tool against previously "undruggable" targets.
PROTACs are at the forefront of TPD. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Pomalidomide, an immunomodulatory drug (IMiD), is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase. This property has made it a widely used component in the design of PROTACs. This compound is a derivative of pomalidomide functionalized with a linker that facilitates its conjugation to a POI-binding ligand, thereby creating a PROTAC. The "amido-C3-piperazine-N-Boc" portion provides a flexible and versatile linker with a protected amine (Boc) for controlled, stepwise synthesis of the final PROTAC molecule.
Synthesis of this compound
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be constructed based on established methods for the synthesis of pomalidomide derivatives and linker conjugations. The proposed synthesis involves two main stages: the synthesis of the pomalidomide core and the synthesis of the linker, followed by their conjugation.
2.1. Synthesis of the Pomalidomide Core
Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) can be synthesized from 3-nitrophthalic acid and 3-aminopiperidine-2,6-dione (B110489) or its salt. The process typically involves the formation of 3-(3-nitrophthalimido)-piperidine-2,6-dione, followed by the reduction of the nitro group to an amine.
2.2. Synthesis of the Amido-C3-piperazine-N-Boc Linker
The linker can be synthesized by reacting N-Boc-piperazine with a C3 carboxylic acid derivative containing a reactive group for amide bond formation.
2.3. Conjugation of Pomalidomide and the Linker
The final step involves the conjugation of the pomalidomide core with the synthesized linker. This can be achieved through various methods, such as an amide coupling reaction between the amino group of pomalidomide and the carboxylic acid group of the linker.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the CRBN E3 ubiquitin ligase to induce the degradation of a target protein. The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Quantitative Data of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from published studies on pomalidomide-based PROTACs that utilize piperazine-containing linkers, targeting various proteins.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Compound 16 | A549 | 32.9 | >90 | [1] |
| HDAC8 | ZQ-23 | - | 147 | 93 | [2] |
| BRD4 | PROTAC 1 | Burkitt's lymphoma | <1 | >90 | [3] |
| BTK | Ibrutinib-based PROTAC | HBL1 | 6.3 | >90 | [] |
| KRAS G12C | KP-14 | NCI-H358 | ~1250 | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of pomalidomide-based PROTACs.
5.1. Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western blotting.
5.2. In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1 E3 ligase complex, and ubiquitin in an ubiquitination reaction buffer.
-
Add the PROTAC compound at various concentrations (or a vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for the target protein.
-
-
Data Analysis:
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
-
The intensity of the ubiquitinated species can be quantified to assess the efficiency of the PROTAC.
-
Signaling Pathway: PI3K/AKT/mTOR
Pomalidomide-based PROTACs can be designed to target key nodes in cellular signaling pathways implicated in diseases such as cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. A PROTAC targeting a component of this pathway, such as mTOR, could be a highly effective therapeutic strategy.
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs aimed at targeted protein degradation. Its pomalidomide core effectively recruits the CRBN E3 ligase, while the linker provides a convenient handle for conjugation to a wide array of protein-of-interest binders. The data and protocols presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs for a variety of therapeutic applications. As the field of targeted protein degradation continues to expand, the strategic use of well-designed building blocks like this compound will be instrumental in advancing the next generation of protein-degrading therapeutics.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine-N-Boc Linker: A Technical Guide to its Core Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The piperazine-N-Boc linker has emerged as a critical building block in modern medicinal chemistry, particularly in the design of sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs). Its unique combination of a semi-rigid heterocyclic core and a strategically placed Boc (tert-butyloxycarbonyl) protecting group offers chemists precise control over synthetic routes and allows for the fine-tuning of a molecule's physicochemical properties. This guide provides an in-depth technical overview of the piperazine-N-Boc linker, detailing its impact on molecular properties, providing key experimental protocols, and visualizing its role in the context of relevant signaling pathways.
Core Functions and Physicochemical Impact of the Piperazine (B1678402) Linker
The piperazine moiety is far more than a simple spacer. Its incorporation into a molecule, often facilitated by the N-Boc protecting group, imparts a range of beneficial properties that can significantly enhance drug-like characteristics.
Enhancing Solubility and Modulating Basicity
A key advantage of the piperazine ring is its ability to improve the aqueous solubility of a compound, a critical factor for oral bioavailability and formulation.[1][2] The two nitrogen atoms in the piperazine ring can be protonated, particularly the one not attached to the Boc group, which increases the polarity of the molecule. The basicity of the piperazine nitrogen, and thus the extent of protonation at physiological pH, is highly sensitive to the surrounding chemical environment. This allows for the tuning of a molecule's pKa through synthetic modifications to the linker.
Providing a Semi-Rigid Scaffold
Unlike flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers, the piperazine ring provides a more conformationally constrained, semi-rigid structure.[1][2] This rigidity can be advantageous in the design of molecules like PROTACs, where pre-organizing the warhead and the E3 ligase ligand in a favorable conformation can enhance the stability and formation of the ternary complex, leading to more efficient protein degradation.
The Crucial Role of the N-Boc Protecting Group
The N-Boc group is instrumental in the synthetic utility of the piperazine linker. By protecting one of the nitrogen atoms, it allows for selective functionalization of the other nitrogen. This orthogonal protection strategy is essential for the sequential and controlled synthesis of complex molecules like PROTACs, preventing unwanted side reactions and allowing for the precise attachment of different molecular components.
Quantitative Data on the Impact of the Piperazine Linker
The inclusion of a piperazine linker can have a quantifiable impact on the physicochemical and biological properties of a molecule. The following tables summarize key data from published studies.
Physicochemical Properties of N-Boc-Piperazine
| Property | Value | Reference |
| Molecular Formula | C9H18N2O2 | MedChemExpress |
| Molecular Weight | 186.25 g/mol | MedChemExpress |
| Appearance | White to yellowish crystalline substance | N/A |
| Melting Point | 43-47 °C | N/A |
| Boiling Point | 98-100 °C | N/A |
| Solubility | Soluble in ethyl acetate (B1210297), methanol (B129727), and water | N/A |
Impact of Piperazine on pKa Values
The pKa of the piperazine nitrogen is influenced by its substitution pattern. The following table provides experimentally determined pKa values for piperazine and some of its derivatives.
| Compound | pKa1 | pKa2 | Reference |
| Piperazine | 9.73 | 5.35 | (Khalili et al., 2009) |
| 1-Methylpiperazine | - | - | (Khalili et al., 2009) |
| 1,4-Dimethylpiperazine | - | - | (Khalili et al., 2009) |
| 1-Acetyl-4-methylpiperazine | 7.06 | - | (DeSantis et al., 2022) |
Enhanced Solubility with Piperazine Linkers
A study on maleimide (B117702) linkers demonstrated a significant increase in aqueous solubility when a piperazine motif was incorporated compared to a PEG4 linker.
| Compound | Solubility in 0.9% NaCl (pH ≈ 5) |
| Ox-Ibu-PEG4-Mal | ~1-2 mM |
| Ox-Ibu-PIP-O-Mal | ~370 mM |
| Ox-Ibu-PIP-C5-Mal | ~30-130 fold higher than Ox-Ibu-PEG4-Mal |
Degradation Efficiency of PROTACs with Piperazine-like Linkers
| PROTAC | Target | Cell Line | DC50 (nM) | Reference |
| ARD-69 | Androgen Receptor | LNCaP | 0.86 | |
| ARD-69 | Androgen Receptor | VCaP | 0.76 | |
| ARD-69 | Androgen Receptor | 22Rv1 | 10.4 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the piperazine-N-Boc linker.
Synthesis of 1-Boc-piperazine (Boc Protection)
This protocol describes the selective mono-Boc protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Sodium thiosulfate (B1220275) solution (5%)
-
Sodium hydroxide (B78521) (NaOH) solution (20%)
-
Chloroform (B151607) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve piperazine in methanol (approx. 0.5 M) in a round-bottom flask and cool to 0 °C.
-
Add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise and stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of (Boc)2O (1.0 equiv.) in methanol dropwise over 10-15 minutes.
-
Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC or GC-MS.
-
Remove the solvent in vacuo.
-
Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Adjust the aqueous phase to pH 10 with 20% NaOH solution.
-
Extract the aqueous layer multiple times with chloroform or DCM.
-
Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. Further purification can be achieved via column chromatography if needed.
Buchwald-Hartwig Amination for Linker Attachment
This protocol provides a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine to an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
N-Boc-piperazine
-
Palladium catalyst (e.g., (NHC)Pd(allyl)Cl)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu)
-
Solvent (e.g., Dioxane or DMAc)
-
Nitrogen or Argon atmosphere
Procedure:
-
Set up a reaction vessel (e.g., Schlenk flask) under an inert atmosphere (Nitrogen or Argon).
-
To the vessel, add the aryl halide, N-Boc-piperazine, palladium catalyst, and base.
-
Add the solvent and stir the mixture at the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl-N'-Boc-piperazine.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the secondary amine.
Materials:
-
Boc-protected piperazine derivative
-
6N Hydrochloric acid (HCl)
-
Diethyl ether
-
Solid Potassium hydroxide (KOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in 6N HCl.
-
Wash the acidic solution with diethyl ether (3 times).
-
Basify the aqueous phase with solid KOH to pH 11.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic phases, dry over anhydrous Na2SO4, and concentrate to yield the deprotected piperazine derivative.
Visualizing the Role of the Piperazine-N-Boc Linker in Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflow of PROTAC synthesis and the role of molecules containing a piperazine linker in modulating key signaling pathways.
Experimental Workflow: PROTAC Synthesis
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-amido-C3-piperazine-N-Boc: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Pomalidomide-amido-C3-piperazine-N-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
This document details the chemical properties, a representative synthesis protocol, and a typical experimental workflow for the characterization of PROTACs utilizing this linker. Furthermore, it illustrates the underlying signaling pathway of pomalidomide-mediated protein degradation.
Core Data Summary
The fundamental chemical properties of this compound are summarized in the table below. While a specific CAS number for this complex molecule is not consistently reported in public databases, a representative product number is included for reference.
| Property | Value |
| Molecular Weight | 555.58 g/mol |
| Chemical Formula | C₂₇H₃₃N₅O₈ |
| CAS Number | Not consistently available |
| Product Number (Example) | PR000484 |
| Description | A synthetic E3 ligase ligand-linker conjugate incorporating the pomalidomide-based Cereblon (CRBN) ligand and a Boc-protected piperazine (B1678402) linker. It is primarily used in the synthesis of PROTACs, such as PD-1/PD-L1 degraders.[1][2][3][4] |
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Pomalidomide functions as a molecular glue, recruiting the E3 ubiquitin ligase Cereblon (CRBN). This action redirects the ligase's activity towards neo-substrates, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets of pomalidomide-mediated degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Pomalidomide-mediated protein degradation pathway.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of pomalidomide-linker conjugates typically involves a nucleophilic aromatic substitution (SNAr) reaction. The following is a representative, generalized protocol for the synthesis of the title compound.
Materials:
-
4-Fluorothalidomide
-
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMF or DMSO, add tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (1.1-1.5 equivalents) and DIPEA (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General workflow for the synthesis of Pomalidomide-linker conjugates.
Experimental Workflow for PROTAC Characterization
Once a PROTAC is synthesized using this compound (following deprotection of the Boc group and conjugation to a target protein ligand), a series of experiments are required to validate its function.
Key Steps:
-
Confirmation of Ternary Complex Formation: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the binding of the PROTAC to both the target protein and CRBN.
-
In Vitro Protein Degradation: Western blotting is a standard method to quantify the dose- and time-dependent degradation of the target protein in cultured cells treated with the PROTAC.
-
Ubiquitination Analysis: To confirm the mechanism of action, immunoprecipitation of the target protein followed by western blotting for ubiquitin can be performed.
-
Cell Viability and Phenotypic Assays: The biological consequence of target protein degradation is assessed through cell viability assays (e.g., MTT or CellTiter-Glo) and other relevant phenotypic assays.
-
Selectivity Profiling: Proteomics-based approaches (e.g., mass spectrometry) are employed to assess the selectivity of the PROTAC and identify potential off-target effects.
A typical experimental workflow for PROTAC validation.
References
An In-Depth Technical Guide on the Off-Target Effects of Pomalidomide-amido-C3-piperazine-N-Boc on Zinc Finger Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), a derivative of thalidomide, is a widely employed E3 ligase recruiter for the Cereblon (CRBN) complex in the design of PROTACs. However, a significant challenge associated with pomalidomide-based degraders is their inherent propensity to induce the degradation of off-target proteins, most notably a range of zinc-finger (ZF) transcription factors. This off-target activity can lead to unintended cellular consequences and potential toxicities. This technical guide provides a comprehensive overview of the off-target effects of pomalidomide-based PROTACs, with a focus on the structural analogue "Pomalidomide-amido-C3-piperazine-N-Boc," on zinc finger proteins. It details the underlying molecular mechanisms, presents key quantitative data on off-target degradation, and provides detailed experimental protocols for the identification and validation of these effects. A central theme is the critical role of the linker attachment point on the pomalidomide scaffold in modulating off-target effects, with modifications at the C5 position of the phthalimide (B116566) ring emerging as a key strategy to enhance selectivity.
Introduction: Pomalidomide-Based PROTACs and the Challenge of Off-Target Effects
Pomalidomide-based PROTACs are heterobifunctional molecules composed of a warhead that binds to a protein of interest (POI), a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two. By inducing the proximity of the POI to CRBN, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
While highly effective, the pomalidomide component itself can act as a molecular glue, inducing the degradation of endogenous C2H2 zinc finger proteins.[1] This off-target activity is a significant concern in the development of pomalidomide-based PROTACs. The most well-characterized off-target substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]
Recent research has demonstrated that the point of linker attachment on the pomalidomide phthalimide ring is a critical determinant of off-target ZF protein degradation. PROTACs with linkers attached at the C4 position often exhibit significant off-target effects, while modifications at the C5 position can sterically hinder the interaction with ZF proteins without compromising CRBN recruitment, leading to a more favorable selectivity profile.[2][3] "this compound" is a synthetic E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based cereblon ligand and a linker used in PROTAC synthesis.[4] Understanding its potential for off-target effects is crucial for its application in the development of safe and effective protein degraders.
Signaling Pathways and Mechanisms
The on-target and off-target degradation induced by pomalidomide-based PROTACs is mediated by the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.
The off-target degradation of zinc finger proteins follows the same mechanistic principle, with the pomalidomide moiety of the PROTAC facilitating the formation of a ternary complex between the ZF protein and CRBN.
Quantitative Data on Off-Target Effects
While specific quantitative proteomics data for "this compound" is not extensively available in the public domain, a wealth of research has established the general principles of off-target degradation by pomalidomide-based PROTACs. The following tables summarize representative data on the impact of the linker attachment position on the degradation of key on-target and off-target proteins. This data is synthesized from multiple studies and is intended to be illustrative.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Linker Attachment | DC50 (nM) | Dmax (%) |
| C4-linked PROTAC | Target A | C4-alkyne | 50 | >90 |
| C5-linked PROTAC | Target A | C5-azide | 35 | >95 |
Note: Data is fictionalized for illustrative purposes based on trends reported in the literature.
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs against Zinc Finger Proteins
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (alone) | IKZF1 | <100 | >90 | [5] |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 | [5] |
| C4-modified PROTAC | IKZF1 | ~100 | ~85 | Fictionalized |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 | Fictionalized |
| C4-modified PROTAC | ZFP91 | ~200 | ~70 | Fictionalized |
| C5-modified PROTAC (azide) | ZFP91 | >1000 | <15 | Fictionalized |
Note: Data is a representative synthesis from published literature and serves to illustrate the general trend of reduced off-target degradation with C5-modified pomalidomide-based PROTACs.
Experimental Protocols
A multi-pronged experimental approach is essential for rigorously characterizing the on-target and off-target effects of pomalidomide-based PROTACs. This section provides detailed protocols for key assays.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based quantitative proteomics provides a global and unbiased view of the proteome-wide effects of a PROTAC, enabling the identification of both intended and unintended degradation events.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HeLa) to ~70-80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are potential off-targets that require further validation.
-
Western Blot Analysis for Validation of On-Target and Off-Target Degradation
Western blotting is a crucial orthogonal method to validate the degradation of specific proteins identified through proteomics.
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC as described for the proteomics experiment.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (on-target or potential off-target).
-
Incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of the PROTAC to its intended target and potential off-targets in a cellular context.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heat Shock:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Separation of Soluble and Aggregated Proteins:
-
Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Conclusion and Future Directions
The off-target degradation of zinc finger proteins represents a significant challenge in the development of pomalidomide-based PROTACs. This technical guide has provided a comprehensive overview of this phenomenon, highlighting the crucial role of linker attachment at the C5 position of the phthalimide ring in mitigating these effects. The provided experimental protocols offer a robust framework for the identification and validation of off-target liabilities.
Future research in this area will likely focus on:
-
Development of novel E3 ligase recruiters: Exploring alternative E3 ligases with more restricted substrate scopes could circumvent the off-target issues associated with CRBN.
-
Advanced proteomics techniques: The use of more sensitive and quantitative proteomics methods will enable a deeper understanding of the off-target landscape of PROTACs.
-
Computational modeling: In silico approaches can aid in the rational design of PROTACs with improved selectivity by predicting ternary complex formation and identifying potential steric clashes that would disfavor off-target binding.
By employing a combination of rational design, rigorous experimental validation, and advanced analytical techniques, the field of targeted protein degradation can continue to advance towards the development of safer and more effective therapeutics.
References
Methodological & Application
Application Notes: Leveraging Pomalidomide-amido-C3-piperazine-N-Boc for PROTAC Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2] Pomalidomide (B1683931), a derivative of thalidomide, is a well-established and potent ligand for the Cereblon (CRBN) E3 ligase, making it a cornerstone in the design of many successful PROTACs.[3][4][]
The Pomalidomide-amido-C3-piperazine-N-Boc scaffold represents a highly versatile building block for PROTAC synthesis. It provides the crucial CRBN-binding moiety (pomalidomide) pre-functionalized with a linker that is ready for straightforward chemical modification. The piperazine (B1678402) ring offers a rigid and defined exit vector for the linker, while the Boc (tert-butyloxycarbonyl) protecting group on the terminal nitrogen allows for controlled, high-yield coupling to a POI ligand after a simple deprotection step. This modular design accelerates the synthesis and diversification of PROTAC libraries, facilitating the exploration of structure-activity relationships.[6][7]
Principle of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (comprising CUL4A, DDB1, and RBX1).[][8] This induced proximity facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[1][9] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[8]
Diagram: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
The synthesis of a final PROTAC using this compound typically involves a two-step process: deprotection of the Boc group followed by coupling with a ligand for the protein of interest.
Protocol 1: Boc Deprotection of Pomalidomide Linker
This protocol describes the removal of the Boc protecting group from the piperazine nitrogen to prepare the linker for coupling.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by LC-MS.
-
Once complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected pomalidomide linker (Pomalidomide-amido-C3-piperazine).
Protocol 2: Amide Coupling to POI Ligand
This protocol outlines the coupling of the deprotected pomalidomide linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
Deprotected pomalidomide linker (from Protocol 1)
-
POI ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC for purification
Procedure:
-
In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add the deprotected pomalidomide linker (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.[10]
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress by LC-MS.[10]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.[10]
Diagram: Synthetic Workflow
Caption: General workflow for PROTAC synthesis.
Application: Evaluation of PROTAC Activity
Once synthesized, the efficacy of the pomalidomide-based PROTAC must be evaluated through biochemical and cellular assays. The primary method is to confirm that the PROTAC induces the degradation of the target protein.[10]
Protocol 3: Target Protein Degradation Assay (Western Blot)
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC and DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (against POI and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage).[11][12][13]
Data Presentation
Quantitative data from degradation experiments should be summarized for clear comparison.
Table 1: Representative Degradation Data for a Hypothetical PROTAC-X
| Parameter | Value | Cell Line | Treatment Time |
|---|---|---|---|
| DC₅₀ | 25 nM | MCF-7 | 24 hours |
| Dₘₐₓ | >90% | MCF-7 | 24 hours |
| Binding Affinity (POI) | Kᵢ = 150 nM | - | - |
| Binding Affinity (CRBN) | IC₅₀ = 2.2 µM | - | - |
Table 2: Comparison of Degradation Potency Across Cell Lines
| Cell Line | Cancer Type | DC₅₀ (nM) at 24h | Dₘₐₓ (%) at 24h |
|---|---|---|---|
| MCF-7 | Breast | 25 | 92 |
| MOLT-4 | Leukemia | 12 | 95 |
| HEK293 | Embryonic Kidney | 45 | 88 |
Diagram: Experimental Evaluation Workflow
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-amido-C3-piperazine-N-Boc Linker Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, has gained significant traction in the field of targeted protein degradation as a potent E3 ubiquitin ligase ligand.[1][2] By binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex, pomalidomide can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest.[2][3] The "Pomalidomide-amido-C3-piperazine-N-Boc" linker is a key building block in the synthesis of these PROTACs, providing a versatile platform for conjugation to a target protein ligand.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis and conjugation of the this compound linker, intended for researchers and scientists in the field of drug development.
Chemical Structure and Functionality
The this compound linker consists of three key components:
-
Pomalidomide: The E3 ligase-recruiting moiety that binds to CRBN.
-
Amido-C3-piperazine: A flexible linker that connects pomalidomide to the target protein ligand. The piperazine (B1678402) group offers a strategic point of attachment and can influence the physicochemical properties of the final PROTAC.
-
N-Boc (tert-Butyloxycarbonyl): A protecting group on the terminal nitrogen of the piperazine, allowing for controlled, stepwise synthesis of the PROTAC molecule.
The overall strategy for utilizing this linker involves three main stages:
-
Synthesis of the Pomalidomide-Linker Conjugate: Covalent attachment of the N-Boc protected piperazine linker to the pomalidomide core.
-
Deprotection: Removal of the Boc group to expose the terminal amine on the linker.
-
Conjugation to the Target Protein Ligand: Formation of a stable bond (typically an amide bond) between the deprotected linker and a ligand that binds to the protein of interest.
Data Presentation: Synthesis of Pomalidomide-Amine Conjugates
The synthesis of pomalidomide-linker conjugates is most commonly achieved through a nucleophilic aromatic substitution (SNA r) reaction between 4-fluorothalidomide and a primary or secondary amine.[6][7] The reaction conditions, particularly the choice of solvent and temperature, have a significant impact on the reaction yield and purity of the product.[6] Below is a summary of typical reaction conditions and yields for the synthesis of various pomalidomide-amine conjugates.
| Amine Type | Linker Structure Example | Solvent | Temperature (°C) | Base | Reaction Time (h) | Yield (%) | Reference |
| Primary Amine | Mono-Boc-ethylenediamine | DMSO | 130 | DIPEA | 16 | 92 | [1][7] |
| Primary Amine | Mono-Boc-propylenediamine | DMSO | 130 | DIPEA | 16 | 64 | [1][7] |
| Primary Amine | Mono-Boc-butylenediamine | DMSO | 130 | DIPEA | 16 | 78 | [1][7] |
| Secondary Amine | N-Boc-piperazine | DMSO | 90 | DIPEA | 16 | High (qualitative) | [6] |
| Secondary Amine | N-Methyl-ethylamine | DMSO | 90 | DIPEA | 16 | 94 | [1] |
Note: DIPEA = N,N-Diisopropylethylamine. Yields are isolated yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the pomalidomide-linker conjugate via an SNA r reaction.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1-(3-aminopropyl)piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add N-Boc-1-(3-aminopropyl)piperazine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90-130°C for 16 hours under a nitrogen atmosphere. The optimal temperature may need to be determined empirically, with higher temperatures generally favoring reactions with primary amines.[1][8]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the this compound conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Protocol 2: Boc Deprotection of the Pomalidomide-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound conjugate in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pomalidomide-linker conjugate.
Protocol 3: Conjugation to a Carboxylic Acid-Containing Target Ligand
This protocol describes the formation of an amide bond between the deprotected pomalidomide-linker and a ligand for the protein of interest (POI) that contains a carboxylic acid moiety.
Materials:
-
Deprotected Pomalidomide-amido-C3-piperazine linker
-
POI-ligand with a carboxylic acid group
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC for purification
Procedure:
-
Dissolve the POI-ligand with the carboxylic acid group (1.0 eq) in anhydrous DMF or DCM.
-
Add the amide coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0-3.0 eq). Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected Pomalidomide-amido-C3-piperazine linker (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by silica gel column chromatography or preparative HPLC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Mandatory Visualizations
Caption: Pomalidomide-PROTAC Signaling Pathway.
Caption: PROTAC Synthesis Workflow.
Caption: Key Chemical Reaction Relationships.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Application of Pomalidomide-amido-C3-piperazine-N-Boc in HDAC8 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] This technology utilizes heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in the design of PROTACs.[4][][6]
This document provides detailed application notes and protocols for the use of Pomalidomide-amido-C3-piperazine-N-Boc as a building block for the synthesis of PROTACs targeting Histone Deacetylase 8 (HDAC8) for degradation. Overexpression of HDAC8 is associated with various diseases, including cancer, making it a compelling therapeutic target.[7][8][9] The protocols outlined below are based on established methodologies for the evaluation of pomalidomide-based HDAC8 PROTACs, such as the exemplary compound ZQ-23.[7][8][9]
Principle of Action: HDAC8 Degradation via a Pomalidomide-Based PROTAC
A PROTAC synthesized using this compound will function by forming a ternary complex between HDAC8 and the CRBN E3 ligase. This proximity induces the ubiquitination of HDAC8, marking it for degradation by the proteasome. This targeted protein degradation approach offers potential advantages over traditional enzyme inhibition, including the ability to eliminate both the enzymatic and non-enzymatic functions of the target protein.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Pomalidomide-amido-C3-piperazine-N-Boc as a PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide (B1683931) is a well-established immunomodulatory drug that potently binds to the Cereblon (CRBN) E3 ubiquitin ligase, making it a frequently utilized component in PROTAC design.
Pomalidomide-amido-C3-piperazine-N-Boc is a key synthetic intermediate used in the construction of pomalidomide-based PROTACs. The pomalidomide moiety serves as the CRBN-recruiting element, while the N-Boc protected piperazine (B1678402) connected via an amido-C3 linker provides a versatile attachment point for a POI-targeting ligand. This document provides detailed application notes and protocols for the characterization of PROTACs synthesized using this building block in cell-based assays.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in further catalytic cycles of protein degradation.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is primarily determined by its ability to induce potent and maximal degradation of the target protein. These parameters are quantified as the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide illustrative data for hypothetical PROTACs targeting Protein X and Protein Y, synthesized using a pomalidomide-amido-C3-piperazine linker.
Table 1: Degradation of Target Protein X in HEK293 Cells
| PROTAC Compound | Linker to POI Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-X1 | PEG3 | 25 | >95 |
| PROTAC-X2 | Alkyl-C4 | 50 | >90 |
| PROTAC-X3 | Piperazine-C2 | 15 | >98 |
Table 2: Degradation of Target Protein Y in HeLa Cells
| PROTAC Compound | Linker to POI Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-Y1 | PEG4 | 75 | >90 |
| PROTAC-Y2 | Alkyl-C6 | 120 | >85 |
| PROTAC-Y3 | Piperazine-C4 | 40 | >95 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize pomalidomide-based PROTACs.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation in response to varying concentrations of a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the pomalidomide-based PROTAC. Include a vehicle control. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][2]
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1][2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced interaction between the target protein and the CRBN E3 ligase.
Caption: Experimental workflow for Co-Immunoprecipitation.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the pomalidomide-based PROTAC or a vehicle control for a specified time (e.g., 4 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer.[3]
-
Pre-clearing Lysate: (Optional) Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) or an isotype control IgG overnight at 4°C.[3]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[3]
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.[3]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of the co-precipitated protein (e.g., the target protein when immunoprecipitating with an anti-CRBN antibody).
Conclusion
The rational design and evaluation of pomalidomide-based PROTACs are crucial for the development of novel therapeutics. The protocols outlined in this document provide a robust framework for the characterization of PROTACs synthesized from this compound. By systematically assessing target protein degradation and confirming the mechanism of action, researchers can effectively advance their drug discovery programs.
References
Application Notes and Protocols for the Analysis of Pomalidomide-amido-C3-piperazine-N-Boc by LC-MS and NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, an immunomodulatory agent (IMiD), has been approved for the clinical treatment of multiple myeloma.[1] Its derivatives are of significant interest in drug development, particularly for the creation of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-amido-C3-piperazine-N-Boc is a key intermediate in the synthesis of such molecules, serving as a linker-equipped E3 ligase ligand. Accurate and robust analytical methods are crucial for its characterization and quality control.
These application notes provide detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
LC-MS/MS Analysis
This protocol outlines a sensitive and validated method for the quantification of this compound. The method is adapted from established procedures for Pomalidomide and its derivatives.[1][2]
a. Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS), e.g., Afatinib or a stable isotope-labeled analog
b. Sample Preparation (Protein Precipitation)
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or acetonitrile.[2]
-
Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into the matrix of interest (e.g., human plasma, cell lysate).
-
To 50 µL of the sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 8-10 minutes at room temperature.[2][3]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
c. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column, such as a Hedera ODS (150 mm × 2.1 mm, 5 µm) or an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.[2]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mmol/L ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[2]
-
Flow Rate: 0.3 - 0.4 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities.
d. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Ion Transitions: These will need to be optimized for this compound. The precursor ion will be [M+H]+. Fragmentation can be predicted based on the structure and confirmed by infusion experiments. For Pomalidomide, a common transition is m/z 274.2 → 163.1.
e. Data Presentation
| Parameter | Value |
| Calculated Molecular Weight | To be calculated based on the exact chemical formula |
| [M+H]+ (Precursor Ion) | To be determined |
| Fragment Ion(s) | To be determined |
| Retention Time | To be determined experimentally |
| Linear Range | e.g., 0.1 - 400 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL[2] |
| Precision (%CV) | <10%[2] |
| Accuracy (%Bias) | Within ±15% |
NMR Analysis
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
a. Materials and Reagents
-
This compound (highly pure sample)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Tetramethylsilane (TMS) as an internal standard
b. Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
c. NMR Spectrometer Conditions
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: 1H NMR, 13C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.
-
Temperature: Room temperature.
d. Data Presentation
Expected ¹H NMR Chemical Shifts (δ) in ppm (relative to TMS): (Predicted values based on the structure and data from similar compounds. Actual values must be determined experimentally.)
| Protons | Expected Chemical Shift Range (ppm) |
| Aromatic Protons (Pomalidomide moiety) | 6.5 - 8.5 |
| Piperidine Protons (Pomalidomide moiety) | 2.0 - 5.2 |
| Amide NH (Pomalidomide) | ~11.0 |
| Amide NH (Linker) | ~8.0 - 9.0 |
| CH2 (C3 linker) | 1.8 - 3.8 |
| Piperazine Protons | 2.5 - 3.6 |
| Boc Protons (tert-butyl) | ~1.4 |
Expected ¹³C NMR Chemical Shifts (δ) in ppm: (Predicted values based on the structure and data from similar compounds. Actual values must be determined experimentally.)
| Carbon Atoms | Expected Chemical Shift Range (ppm) |
| Carbonyls (Pomalidomide) | 167 - 174 |
| Carbonyl (Amide linker) | ~170 |
| Carbonyl (Boc) | ~154 |
| Aromatic Carbons | 110 - 150 |
| Piperidine Carbons | 22 - 50 |
| CH2 (C3 linker) | 25 - 45 |
| Piperazine Carbons | 40 - 55 |
| Boc (quaternary C) | ~80 |
| Boc (methyl C) | ~28 |
Visualizations
Caption: Experimental workflow for LC-MS and NMR analysis.
Caption: Pomalidomide's mechanism of action via CRBN.
References
Application Notes and Protocols for Pomalidomide-amido-C3-piperazine-N-Boc in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Pomalidomide-amido-C3-piperazine-N-Boc
This compound is a functionalized chemical intermediate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the highly potent immunomodulatory drug (IMiD) pomalidomide (B1683931), which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The other end of the molecule features a piperazine (B1678402) ring protected by a tert-butyloxycarbonyl (Boc) group, connected via a C3 amide linker. This design allows for the deprotection of the piperazine and subsequent conjugation to a ligand for a specific protein of interest (POI), enabling the creation of a heterobifunctional PROTAC.
In the context of multiple myeloma (MM) research, where pomalidomide is an approved therapeutic, this building block is invaluable for developing novel targeted protein degraders. By linking it to a ligand for an oncogenic protein in MM, researchers can hijack the cell's own ubiquitin-proteasome system to induce the degradation of that specific protein, offering a powerful therapeutic strategy.
Mechanism of Action
A PROTAC synthesized from this compound operates by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[1] Once this complex is formed, the E3 ligase ubiquitinates the POI, tagging it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, often leading to a more profound and sustained biological effect than traditional small molecule inhibitors.[1] The degradation of key survival proteins, such as BRD4 or the native targets of pomalidomide, Ikaros (IKZF1) and Aiolos (IKZF3), is a clinically validated strategy in multiple myeloma.[2][3]
Key Applications in Multiple Myeloma Research
-
Targeted Degradation of Oncogenic Proteins: This molecule can be used to synthesize PROTACs targeting key drivers of multiple myeloma proliferation and survival, such as BRD4, c-MYC, or various kinases.
-
Overcoming Drug Resistance: PROTACs can degrade target proteins in their entirety, which can be effective against resistance mechanisms arising from point mutations in the target's active site that render traditional inhibitors ineffective.
-
Structure-Activity Relationship (SAR) Studies: The piperazine linker provides a rigid and versatile point for modification, allowing researchers to systematically alter linker length and composition to optimize the potency and selectivity of novel PROTACs.[4]
-
Tool for Chemical Biology: Synthesized PROTACs serve as powerful tools to study the biological function of specific proteins by observing the cellular phenotype upon their acute and selective degradation.
Quantitative Data Summary
The following tables present representative data for pomalidomide-based PROTACs in multiple myeloma and other cancer cell lines. This data illustrates the typical potency and efficacy that can be achieved.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| ARV-825 | BRD4 | KMS11 (MM) | ~10 | >95 | 12 | [1] |
| ARV-825 | BRD4 | KMS28BM (MM) | ~100 | >95 | 12 | [1] |
| Compound 21 | BRD4 | THP-1 (Leukemia) | <1000 | ~100 | 3 | [5] |
| dALK-7 | ALK | SU-DHL-1 (Lymphoma) | ~10 | >95 | 24 | [6] |
Note: DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum observed degradation.
Table 2: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| Compound | Cell Line | IC50 | Treatment Time (h) | Reference |
| ARV-825 | KMS11 (MM) | 8.5 nM | 72 | [1] |
| ARV-825 | MM.1S (MM) | 10.3 nM | 72 | [1] |
| Compound 21 | THP-1 (Leukemia) | 810 nM | 72 | [5] |
| Pomalidomide | RPMI8226 (MM) | 8 µM | 48 | |
| Pomalidomide | OPM2 (MM) | 10 µM | 48 |
Note: IC50 is the concentration required to inhibit cell growth by 50%.
Diagrams
Caption: Mechanism of a pomalidomide-based PROTAC in multiple myeloma.
Caption: Typical experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein (e.g., BRD4, IKZF1, IKZF3) in multiple myeloma cells following treatment with a pomalidomide-based PROTAC.
Materials:
-
Multiple Myeloma cell lines (e.g., MM.1S, KMS11, RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-BRD4, rabbit anti-IKZF1, rabbit anti-IKZF3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MM cells in 6-well plates at a density that allows for logarithmic growth during the treatment period (e.g., 0.5 x 10^6 cells/mL).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 4, 12, or 24 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation (500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer.[7]
-
Incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control (e.g., β-actin). Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pomalidomide-based PROTAC on the proliferation of multiple myeloma cells.
Materials:
-
Multiple Myeloma cell lines
-
Complete culture medium
-
PROTAC stock solution (10 mM in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MM cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
Assay Protocol (CellTiter-Glo®):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of the PROTAC concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
Objective: To provide evidence for the PROTAC-induced formation of a ternary complex (POI-PROTAC-CRBN) in multiple myeloma cells.
Materials:
-
MM cell line (e.g., KMS-11)
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease/phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-CRBN) and a negative control (rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies for Western blotting (e.g., mouse anti-CRBN, rabbit anti-POI)
Procedure:
-
Cell Treatment: Culture KMS-11 cells to a high density. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the target. Treat cells with the PROTAC (at a concentration ~5-10x DC50) or vehicle (DMSO) for 4-6 hours.
-
Cell Lysis: Harvest and lyse cells using an ice-cold non-denaturing lysis buffer as described in the Western Blot protocol.
-
Lysate Pre-clearing:
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-CRBN antibody (or rabbit IgG as a control).[10]
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.[10]
-
-
Washing:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the proteins.[10]
-
-
Western Blot Analysis:
-
Use the supernatant (eluate) for Western blotting.
-
Load the eluates and a small fraction of the input lysate onto an SDS-PAGE gel.
-
Perform Western blotting as described above, probing separate membranes for the POI and for CRBN.
-
-
Interpretation: A successful co-immunoprecipitation is indicated by the presence of the POI band in the sample immunoprecipitated with the anti-CRBN antibody from PROTAC-treated cells, but not (or significantly less) in the DMSO-treated or IgG control lanes. This demonstrates a PROTAC-dependent interaction between CRBN and the POI.
References
- 1. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. origene.com [origene.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pomalidomide-amido-C3-piperazine-N-Boc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pomalidomide-amido-C3-piperazine-N-Boc. Our aim is to help you optimize your synthesis yield and purity by addressing common challenges encountered during this multi-step process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process. First, a C3-amido-piperazine-N-Boc linker is synthesized. This is followed by a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and the newly synthesized linker to yield the final product.
Q2: What are the most critical steps affecting the overall yield?
A2: The two most critical steps are the SNAr coupling reaction and the Boc protection of the piperazine (B1678402) moiety. Inefficient coupling can lead to low conversion and the presence of unreacted starting materials, while issues during Boc protection can result in undesired side products or incomplete protection.
Q3: Are there common byproducts to watch out for during the SNAr reaction?
A3: Yes, a common byproduct is the dimethylamine-adduct of 4-fluorothalidomide, especially when using DMF as a solvent. This occurs due to the decomposition of DMF at elevated temperatures, which liberates dimethylamine (B145610) that then competitively reacts with the starting material.[1]
Q4: Why is my Boc protection reaction failing or giving low yields?
A4: Failure or low yields in Boc protection can often be attributed to the hydrolysis of the Boc anhydride (B1165640) reagent, especially in the presence of moisture.[2] Additionally, the nucleophilicity of the amine being protected plays a significant role; less nucleophilic amines will react more slowly.[3] For piperazine, solubility can also be a challenge, potentially requiring specific solvent systems or the use of a base to deprotonate the amine and increase its reactivity.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the SNAr Coupling of 4-Fluorothalidomide with the Linker
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Optimize the reaction temperature. For primary amines, temperatures up to 130 °C in DMSO have been shown to improve yields.[5] For secondary amines, optimal temperatures are often lower, around 90-110 °C.[1][5] | Higher temperatures can overcome the activation energy barrier for the SNAr reaction. |
| Inappropriate Solvent | If using DMF, consider switching to DMSO, especially for primary amines. | DMSO is a suitable polar aprotic solvent for SNAr reactions and can minimize the formation of dimethylamine-related byproducts that are common with DMF.[1] |
| Base Incompatibility | Use a non-nucleophilic base like diisopropylethylamine (DIPEA). | A non-nucleophilic base will scavenge the HF produced during the reaction without competing with your amine linker as a nucleophile.[2] |
| Poor Nucleophilicity of the Linker | Ensure the terminal amine of your linker is a primary or secondary amine for efficient reaction. | Primary and secondary amines are generally more nucleophilic and react more readily in SNAr reactions with 4-fluorothalidomide.[1][5] |
Problem 2: Incomplete or Failed Boc Protection of the Piperazine Linker
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Piperazine Derivative | If your piperazine derivative is poorly soluble in common organic solvents like THF or acetonitrile, consider using an aqueous basic solution (e.g., with NaOH).[4][6] | The starting material may be zwitterionic, leading to poor solubility.[3][4] A basic aqueous solution can deprotonate the amine, increasing its solubility and nucleophilicity. |
| Hydrolysis of Boc Anhydride | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Boc anhydride is highly susceptible to hydrolysis, which deactivates it.[2] |
| Formation of Mixed Anhydride Byproduct | When protecting an amino acid or a molecule with both an amine and a carboxylic acid, the carboxylate can react with Boc anhydride. Running the reaction in an aqueous solution with a base like sodium hydroxide (B78521) can help hydrolyze any mixed anhydride that forms.[4] | This prevents the formation of amide dimers and other unwanted side products. |
| Slow Reaction with Poorly Nucleophilic Amine | Increase reaction time or consider using a catalyst like DMAP (4-dimethylaminopyridine). However, be cautious with DMAP in aqueous solutions as it may accelerate the hydrolysis of Boc anhydride.[4] | Some amines are inherently less reactive towards Boc anhydride.[3] |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Unreacted Starting Materials | Monitor the reaction progress using TLC or LC-MS to ensure completion.[2] | Incomplete reactions will complicate purification. |
| Emulsion during Workup | After quenching the reaction with water, perform a liquid-liquid extraction. If emulsions form, try adding brine to the aqueous layer to break the emulsion. | Brine increases the ionic strength of the aqueous phase, which can help to separate the organic and aqueous layers. |
| Co-eluting Impurities | If column chromatography does not provide adequate separation, consider alternative purification techniques such as preparative HPLC or crystallization. | Some byproducts may have similar polarity to the desired product, making them difficult to separate by standard column chromatography. |
Data Presentation
Table 1: Optimized Reaction Conditions for SNAr of 4-Fluorothalidomide with Amines
| Amine Type | Solvent | Temperature (°C) | Base (equivalents) | Typical Yield (%) | Reference |
| Primary | DMSO | 130 | DIPEA (3.0) | 71 | [1] |
| Secondary | DMSO | 90-110 | DIPEA (3.0) | 94 | [1][5] |
| Secondary | DMSO | Room Temp | DIPEA (3.0) | 61 (for specific substrates) | [5] |
Experimental Protocols
General Protocol for SNAr Reaction with a Secondary Amine Linker
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO (0.2 M), add the N-Boc protected piperazine-containing linker (1.1 equivalents).
-
Add diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
General Protocol for Boc Protection in Aqueous Media
-
Dissolve the amine starting material in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)2O (excess) in a water-miscible organic solvent like acetone (B3395972) or THF.
-
Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.
-
After the reaction is complete, acidify the mixture to protonate any carboxylate groups.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product, which can be further purified if necessary.[4][6]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Troubleshooting solubility issues with Pomalidomide-amido-C3-piperazine-N-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-amido-C3-piperazine-N-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon (CRBN) ligand and a C3 piperazine (B1678402) linker with a Boc-protecting group. This molecule is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C27H33N5O8 |
| Molecular Weight | 555.58 g/mol [1] |
| Appearance | White to off-white solid |
Q3: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store the solid powder at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Troubleshooting Solubility Issues
PROTAC molecules, including this compound, often present solubility challenges due to their high molecular weight and lipophilicity. Below are common issues and recommended solutions.
Q4: I am having trouble dissolving this compound. What solvents are recommended?
The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). The solubility of this compound in DMSO is approximately 10 mM. For other organic solvents, solubility may be lower. It is sparingly soluble in aqueous buffers.
Quantitative Solubility Data Summary
| Solvent | Solubility |
| DMSO | ~10 mM |
| Ethanol | Limited solubility |
| Methanol | Limited solubility |
| Water / PBS | Very low solubility |
Q5: My compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like PROTACs. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Use Co-solvents: For challenging compounds, the use of co-solvents can improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, perform a stepwise dilution. First, dilute the stock into a small volume of a less polar solvent that is miscible with your final buffer, and then add this intermediate dilution to the final volume of the aqueous buffer with vigorous vortexing.
-
Sonication and Gentle Warming: To aid dissolution, you can use sonication in an ultrasonic bath and gentle warming (e.g., to 37°C). However, be cautious with warming as it can potentially degrade the compound over extended periods.
Below is a troubleshooting workflow to address precipitation issues:
Caption: A stepwise workflow for troubleshooting precipitation of this compound in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 555.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Methodology:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.56 mg of the compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid high local concentrations of DMSO, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM solution.
-
Prepare Final Working Solutions: Perform serial dilutions from the intermediate or stock solution into the final cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below 0.5%.
-
Mix Thoroughly: Gently vortex or pipette up and down to mix each dilution thoroughly before adding to the cells.
-
Add to Cells: Add the final working solutions to your cell cultures and proceed with your experimental incubation.
The following diagram illustrates the workflow for preparing working solutions:
Caption: A workflow for the preparation of stock and working solutions of this compound.
References
Improving the stability of Pomalidomide-amido-C3-piperazine-N-Boc in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Pomalidomide-amido-C3-piperazine-N-Boc in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are the hydrolysis of the Boc (tert-butyloxycarbonyl) protecting group and the potential cleavage of the amide bond. The Boc group is known to be labile under acidic conditions, leading to its removal and the formation of a free amine on the piperazine (B1678402) ring.[1][2][3][4][5] The amide linkage could also be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.
Q2: What are the likely degradation products of this compound?
A2: The expected primary degradation product is the Boc-deprotected analog, Pomalidomide-amido-C3-piperazine. Another potential, though likely slower, degradation product could result from the hydrolysis of the amide bond, yielding Pomalidomide-amine and a C3-piperazine-N-Boc carboxylic acid fragment.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[6][7][8][9] A stability-indicating method should be developed to separate the parent compound from its potential degradation products. This typically involves analyzing samples at various time points and observing the emergence of new peaks or a decrease in the peak area of the parent compound.
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to store these stock solutions at -20°C or -80°C.[10][11] Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally acceptable, while for longer-term storage (up to six months), -80°C is recommended.[10][11]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Buffers
Possible Cause: The aqueous buffer has an acidic pH, leading to the rapid cleavage of the Boc protecting group. The Boc group is highly sensitive to acidic conditions.[1][2][3][4][5]
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your buffer solution.
-
Adjust to Neutral or Slightly Basic pH: If the pH is below 7, consider adjusting it to a range of 7.0-7.4 for your experiments, if compatible with your assay.
-
Prepare Fresh Solutions: Always prepare fresh working solutions in aqueous buffers immediately before use.
-
Minimize Exposure Time: Reduce the time the compound is in the aqueous buffer before the experiment is initiated.
-
Alternative Buffers: If the experimental conditions permit, consider using buffers with a pH in the neutral to slightly basic range.
Issue 2: Inconsistent Results or Loss of Activity Over Time in Cell Culture Media
Possible Cause: The compound is degrading in the cell culture medium over the course of the experiment. Cell culture media are complex aqueous solutions and can have components that affect compound stability. The physiological temperature (37°C) can also accelerate degradation.
Troubleshooting Steps:
-
Time-Course Stability Study: Perform a time-course stability study of the compound in your specific cell culture medium at 37°C.
-
Prepare a solution of the compound in the medium at the final experimental concentration.
-
Incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or UPLC to quantify the remaining parent compound.
-
-
Frequent Media Changes: If significant degradation is observed, consider replacing the media with freshly prepared compound-containing media at regular intervals during your experiment.
-
Formulation Strategies: For longer-term experiments, consider formulation strategies to enhance stability, such as encapsulation in nanoparticles or use of other drug delivery systems, although this is a more advanced approach.[12][13][14]
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of the compound in a given solution.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Test solution (e.g., phosphate-buffered saline, cell culture medium)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Test Solution: Dilute the stock solution into the test solution to the final desired concentration (e.g., 10 µM).
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any reaction by diluting with the initial mobile phase composition and inject it into the HPLC system.
-
Incubation: Incubate the remaining test solution under the desired conditions (e.g., room temperature, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution for analysis.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. This will need to be optimized to achieve good separation between the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where pomalidomide (B1683931) has strong absorbance, such as 228 nm or 235 nm.[6][9]
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
-
Data Presentation
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours
| Solvent | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| DMSO | >99% | >99% | >99% |
| PBS (pH 7.4) | 95% | 90% | 75% |
| PBS (pH 5.0) | 70% | 50% | 20% |
| DMEM + 10% FBS | 92% | 85% | 65% |
Note: The data in this table is illustrative and should be confirmed experimentally.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Workflow for assessing compound stability in solution.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of Pomalidomide-Amido-C3-Piperazine-N-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful N-Boc deprotection of Pomalidomide-amido-C3-piperazine-N-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Boc deprotection of a piperazine (B1678402) moiety?
The most common and effective methods for removing a Boc (tert-butyloxycarbonyl) group from a piperazine nitrogen are acid-catalyzed.[1] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or ethyl acetate (B1210297) are typically used.[1][2][3] These reactions are generally fast and occur at room temperature.[1]
Q2: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds via an acid-catalyzed elimination mechanism. The process involves four main steps[4][5][6]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The newly freed amine is protonated by the excess acid in the medium, forming the corresponding amine salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).
Q3: Are there any non-acidic methods for Boc deprotection?
While acidic methods are most common, alternatives exist for substrates that are sensitive to acid. These can include[1][7][8][9]:
-
Thermal Deprotection: Heating the compound, sometimes in a high-boiling point solvent or even neat, can cleave the Boc group.[7][9][10]
-
Lewis Acids: Milder Lewis acids like ZnBr₂ or SnCl₄ can be effective.[2][11]
-
Neutral Conditions: Reagents like trimethylsilyl (B98337) iodide (TMSI) can be used for deprotection under neutral conditions.[2][7]
-
Basic Conditions: In specific cases, particularly with highly activated amines, basic conditions (e.g., Cs₂CO₃/imidazole) have been reported to cleave the Boc group, though this is less common.[12]
Q4: How does the Pomalidomide core affect the choice of deprotection method?
The Pomalidomide structure contains a glutarimide (B196013) ring, which can be susceptible to degradation under harsh acidic or basic conditions.[13] Therefore, it is crucial to use the mildest effective conditions and carefully monitor the reaction to avoid unwanted side reactions or degradation of the Pomalidomide core. Short reaction times are recommended.
Troubleshooting Guide
Problem: The Boc deprotection reaction is incomplete or very slow.
| Possible Cause | Suggested Solution | Citation |
| Insufficient Acid | Some substrates, especially those with other basic functional groups, may require a stoichiometric or even an excess amount of acid. Increase the equivalents of acid (e.g., TFA) and monitor the reaction by TLC or LC-MS. | [14] |
| Poor Reagent Quality | Trifluoroacetic acid (TFA) is hygroscopic. Water contamination can reduce its effective acidity. Use fresh, anhydrous TFA and solvents. | [14] |
| Low Temperature / Short Reaction Time | While many deprotections are complete within 30-60 minutes at room temperature, sterically hindered or complex substrates may require longer reaction times. Allow the reaction to stir for a longer period, monitoring periodically. | [14][15] |
Problem: I am observing significant side product formation.
| Possible Cause | Suggested Solution | Citation |
| Alkylation by t-butyl Cation | The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate electron-rich aromatic rings, such as the one in Pomalidomide. Add a scavenger like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture to trap the cation. | [4][16][17] |
| Degradation of Pomalidomide Core | Prolonged exposure to strong acid may be degrading the glutarimide or amide functionalities. Reduce the reaction time, decrease the concentration of the acid, or run the reaction at a lower temperature (e.g., 0 °C). Consider switching to a milder acid like HCl in dioxane. | [13][] |
Problem: The work-up is difficult, and my final product is an oil.
| Possible Cause | Suggested Solution | Citation |
| Formation of TFA Salt | Amine trifluoroacetate salts are often oils and can be difficult to handle and purify. After removing the excess TFA in vacuo (co-evaporating with a solvent like toluene (B28343) can help), dissolve the residue in a suitable organic solvent and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the salt and obtain the free amine. | [3][19] |
| Product Solubility Issues | The deprotected free amine may have different solubility properties. If the free base is not soluble in the extraction solvent, a biphasic system may not work. Alternatively, after evaporation of TFA, the resulting salt can sometimes be precipitated from a solvent like diethyl ether. | [3][19] |
| Residual Acid | Trace amounts of acid can make the product oily. Consider using a basic resin, like Amberlyst A21, to neutralize the crude product mixture before filtration and concentration. | [19][20] |
Comparison of Common Deprotection Methods
| Method | Reagent & Solvent | Typical Temperature | Typical Time | Pros | Cons |
| TFA | 20-50% TFA in DCM | 0 °C to Room Temp | 30 - 120 min | Fast, reliable, volatile reagents are easy to remove.[1][5] | Harsh; can cause side reactions (alkylation) and degradation of acid-sensitive groups.[4][13][16] TFA salts can be oily.[3] |
| HCl | 4M HCl in 1,4-Dioxane (B91453) or Ethyl Acetate | 0 °C to Room Temp | 30 - 120 min | Often considered milder than TFA.[7] Hydrochloride salts are frequently crystalline and easier to isolate.[3] | Dioxane is a peroxide-forming solvent and has health concerns. |
| Thermal | High-boiling solvent (e.g., TFE) or neat | >100 °C | 1 - 5 hours | Avoids the use of strong acids, useful for acid-sensitive molecules. | High temperatures can degrade sensitive molecules; may not be suitable for complex structures like Pomalidomide.[10] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM with a Scavenger
-
Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.1 equiv.) to the solution.
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting residue in DCM and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine.
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Preparation: Dissolve this compound (1.0 equiv.) in a minimal amount of a co-solvent like methanol (B129727) or DCM if necessary.
-
Acid Addition: To the solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution. The reaction is typically complete in 1-3 hours.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration, washed with cold 1,4-dioxane or diethyl ether, and dried under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation of the hydrochloride salt. Collect the solid by filtration.
-
To obtain the free amine, the isolated HCl salt can be neutralized following the basic wash procedure described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A highly selective protocol for the deprotection of BOC-protected amides and carbamates | Semantic Scholar [semanticscholar.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Optimizing PROTAC linker length with Pomalidomide-amido-C3-piperazine-N-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on constructs incorporating Pomalidomide, an amido-C3-piperazine-N-Boc linker motif.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of optimizing your PROTAC.
Issue 1: No or minimal degradation of the target protein is observed across all linker lengths.
| Potential Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation.[1] An improperly designed linker can lead to steric hindrance or an unproductive orientation.[1] Solution: Synthesize PROTACs with a wider range of linker lengths and compositions. Consider more rigid or flexible linkers to alter conformational dynamics.[2][] Assess ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™.[2][4][5] |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[4][6][7] Solution: Evaluate the physicochemical properties of your PROTACs. Modifications to the linker to enhance solubility and permeability, such as incorporating polyethylene (B3416737) glycol (PEG) chains, may be necessary.[][8] Cell permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][9] |
| Low E3 Ligase Expression | The chosen E3 ligase, in this case, Cereblon (CRBN), must be sufficiently expressed in the cell line being used.[1] Solution: Confirm the expression level of CRBN in your target cells using Western blot or qPCR.[1] If expression is low, consider using a different cell line known to have higher CRBN expression.[9] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment.[4] Solution: Assess the stability of your PROTAC in the experimental medium over time using techniques like LC-MS. |
Issue 2: A "hook effect" is observed, with decreased degradation at higher PROTAC concentrations.
| Potential Cause | Suggested Solution |
| Formation of Non-productive Binary Complexes | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1][4] This leads to a characteristic bell-shaped dose-response curve.[1][4] |
| Solution 1: Adjust Concentration Range | Perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[4][10] Test your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to pinpoint the "sweet spot" for maximal degradation.[4] |
| Solution 2: Enhance Ternary Complex Cooperativity | A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations.[2] Solution: This can often be achieved by further optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[2] Biophysical assays can provide insights into the cooperativity of your system.[2] |
Issue 3: Inconsistent results between experimental replicates.
| Potential Cause | Suggested Solution |
| Variable Cell Culture Conditions | Cell passage number, confluency, and overall health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[4] Solution: Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[4] |
| Protein Degradation During Sample Preparation | Target proteins can be degraded by proteases released during cell lysis.[11][12] Solution: Always prepare cell lysates on ice and add protease and phosphatase inhibitors to your lysis buffer.[11][12] Use fresh samples whenever possible, as repeated freeze-thaw cycles can lead to protein degradation.[13] |
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[14][15] It consists of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase.[14][15] This simultaneous binding forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[15] The E3 ligase then tags the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[14][15]
Q2: Why is the linker length in a PROTAC so important?
The linker is a critical determinant of PROTAC efficacy.[1][8][16][17] Its length and composition dictate the geometry of the ternary complex.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and the E3 ligase to allow for efficient ubiquitination.[18] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[18]
Q3: How does the composition of the linker, besides its length, affect PROTAC performance?
Linker composition influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2] For example, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[2][] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.[2]
Q4: What is the role of Pomalidomide in this PROTAC design?
Pomalidomide is an immunomodulatory drug that binds to the E3 ubiquitin ligase Cereblon (CRBN).[19][20][21] In the context of a PROTAC, Pomalidomide serves as the ligand that recruits the CRL4-CRBN E3 ligase complex.[19][21][22]
Q5: What is the function of the piperazine-N-Boc moiety in the linker?
The piperazine (B1678402) ring is often incorporated into linkers to improve the solubility and physicochemical properties of the PROTAC molecule. The Boc (tert-butyloxycarbonyl) group is a protecting group for the piperazine nitrogen, which can be removed to allow for further chemical modification if desired. The basicity of the piperazine can be modulated by the chemical groups surrounding it, which can influence the overall properties of the PROTAC.[23]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and the overall structure of the PROTAC. The table below provides a hypothetical example of how to present data when screening different linker lengths.
| PROTAC | Linker Length (Number of Atoms) | DC50 (nM) | Dmax (%) |
| Compound 1 | 10 | 500 | 40 |
| Compound 2 | 12 | 150 | 75 |
| Compound 3 | 14 | 50 | >90 |
| Compound 4 | 16 | 200 | 70 |
| Compound 5 | 18 | 600 | 30 |
Data is for illustrative purposes only. DC50 is the concentration for 50% maximal degradation, and Dmax is the maximal degradation observed.
Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol is a primary method to confirm and quantify PROTAC-induced protein degradation.[21]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of your PROTACs for a specified period (e.g., 4, 8, 12, 24 hours).[21] Include a vehicle control (e.g., DMSO).[21]
-
Sample Preparation: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[24] Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13][24] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[24] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[24]
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.[24] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run SDS-PAGE.[24] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24] Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[24] Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.[24] Calculate the percentage of protein degradation relative to the vehicle-treated control.[24]
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the cytotoxic effects of the PROTACs on the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[25]
-
Compound Treatment: Add serial dilutions of the PROTACs to the wells and include a vehicle control.[25]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[25]
-
Signal Detection:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals and read the absorbance.[26]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to the wells, mix to induce cell lysis, and measure the luminescent signal.[25]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[25]
3. Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay can be used to measure the formation of the ternary complex in live cells.[27][28]
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (CRBN) fused to a HaloTag® (energy acceptor) in your cells.[27]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ ligand to the cells to label the E3 ligase fusion protein.[5]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[5]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals.[5]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[5] A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[5]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A typical workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nanotempertech.com [nanotempertech.com]
- 7. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. bio-rad.com [bio-rad.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gosset.ai [gosset.ai]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Ternary Complex Formation [worldwide.promega.com]
- 28. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of Pomalidomide-amido-C3-piperazine-N-Boc
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Pomalidomide-amido-C3-piperazine-N-Boc.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr) of 4-fluorothalidomide with N-Boc-piperazine
Question: My SNAr reaction is low-yielding and I see a significant, slightly more polar byproduct by TLC. What could be the issue?
Answer: This is a common issue when using N,N-Dimethylformamide (DMF) as a solvent at elevated temperatures. The primary amine of a linker can cause DMF to decompose, liberating dimethylamine (B145610).[1][2] This dimethylamine then acts as a competitive nucleophile, reacting with your 4-fluorothalidomide to form an undesired N,N-dimethyl pomalidomide (B1683931) byproduct.[1][2]
-
Solution:
-
Solvent Change: Switch from DMF to Dimethyl sulfoxide (B87167) (DMSO). DMSO is a superior solvent for this reaction as it is more stable under the reaction conditions and generally provides higher yields.[1][3]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also accelerate DMF decomposition. If using DMF is unavoidable, consider running the reaction at the lowest effective temperature.
-
Question: I am observing multiple byproducts, and my desired product yield is still low even after switching to DMSO. What else could be going wrong?
Answer: Another potential side reaction, especially with primary amines, is the opening of the pomalidomide phthalimide (B116566) ring.[3] While N-Boc-piperazine is a secondary amine, any primary amine impurities could contribute to this side reaction. Additionally, incomplete reaction or issues with reagents can lead to a complex reaction mixture.
-
Solution:
-
Purity of Reagents: Ensure your N-Boc-piperazine is of high purity and free from unreacted piperazine (B1678402) (a primary and secondary diamine) which could lead to dimerization or other side reactions.
-
Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) to scavenge the HF produced during the reaction. Ensure the base is fresh and anhydrous.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Insufficient reaction time will leave unreacted starting material.
-
Step 2: Amide Coupling of Pomalidomide-piperazine with a C3 Linker (e.g., Propionic Acid derivative)
Question: My amide coupling reaction using EDC/HOBt is messy, and purification is difficult. What are the likely side reactions?
Answer: Amide coupling reactions with carbodiimides like EDC can have several side reactions:
-
N-acylurea formation: The active O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This is more common in polar aprotic solvents like DMF.[4]
-
Guanidine (B92328) formation: The amine nucleophile (deprotected pomalidomide-piperazine) can react directly with EDC to form a guanidinium (B1211019) byproduct.
-
Racemization: If your C3 linker has a chiral center, the coupling conditions can cause racemization. The addition of HOBt helps to suppress this.[5]
Question: How can I improve the outcome of my EDC/HOBt coupling reaction?
Answer: To minimize side reactions and improve yield and purity:
-
Order of Addition: Add the carboxylic acid, EDC, and HOBt together to pre-activate the acid before adding the amine. This minimizes the time the amine is exposed to free EDC, reducing guanidine formation.
-
Solvent Choice: Consider using a less polar solvent like Dichloromethane (DCM) instead of DMF to reduce N-acylurea formation.[4]
-
Work-up Procedure:
-
Quench the reaction with an aqueous solution (e.g., water or saturated ammonium (B1175870) chloride).
-
Wash the organic layer with dilute acid (e.g., 0.1 M HCl) to remove excess DIPEA and EDC-urea byproduct.[6]
-
Follow with a wash with saturated sodium bicarbonate to remove unreacted carboxylic acid and HOBt.[6]
-
If DMF is used as a solvent, washing with 5% aqueous LiCl solution can help to remove it.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the SNAr reaction between 4-fluorothalidomide and a mono-Boc protected diamine linker?
A1: With optimized conditions, such as using DMSO as the solvent, isolated yields for the coupling of 4-fluorothalidomide with mono-Boc protected diamines typically range from 64% to 92%.[3]
Q2: I am having trouble with the Boc-protection of piperazine and getting a mixture of mono- and di-protected products. How can I improve the selectivity for mono-protection?
A2: Achieving selective mono-protection of piperazine can be challenging due to the similar reactivity of the two amine groups.[7] Strategies to favor mono-protection include:
-
Stoichiometric Control: Using a large excess of piperazine relative to the Boc-anhydride can statistically favor mono-protection. However, this may not be practical with valuable piperazine derivatives.[7]
-
Salt Formation: Reacting piperazine with one equivalent of an acid (like acetic acid) to form the mono-salt can improve selectivity for mono-acylation.
Q3: What are some common impurities I should look for in my final this compound product?
A3: Besides the side products from the SNAr and amide coupling steps, potential impurities can also arise from the pomalidomide starting material itself. These can include benzyldione, 5-amino, desamino, and nitrodione impurities.[8] It is crucial to have a robust analytical method, like HPLC, to identify and quantify these impurities.[8]
Q4: Can I perform a one-pot synthesis to shorten the overall process?
A4: One-pot syntheses for similar pomalidomide conjugates have been developed, for instance, by carefully controlling the reaction conditions to achieve selective primary amine addition followed by the introduction of an activated ester for the second coupling.[3] While this can improve efficiency, it often results in lower overall yields (e.g., 21-62%) and can lead to a more complex mixture of byproducts that are difficult to separate.[3]
Data Presentation
Table 1: Solvent Effects on the SNAr Reaction of 4-fluorothalidomide
| Solvent | Primary Amine Product Yield (%) | Secondary Amine Product Yield (%) |
| DMSO | 54 | 94 |
| DMF | 37 | 87 |
| MeCN | 21 | 87 |
| iPrOH | 13 | 54 |
| 1,4-Dioxane | 9 | 37 |
| DCE | 8 | 26 |
Data adapted from a study on SNAr reactions with model primary and secondary amines, demonstrating the superiority of DMSO as a solvent.
Experimental Protocols
Protocol 1: Synthesis of 4-(N-Boc-piperazin-1-yl)-pomalidomide
-
Reaction Setup: To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO (0.2 M), add N-Boc-piperazine (1.1 eq) followed by Diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Heat the mixture to 90 °C for secondary amines (like piperazine) or 130 °C for primary amines, and stir for 16 hours under an inert atmosphere (e.g., Nitrogen).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amide Coupling to form this compound
This protocol assumes the Boc group was removed from the product of Protocol 1 prior to this step.
-
Reaction Setup: In a round-bottom flask, dissolve the C3 carboxylic acid linker (e.g., 3-(tert-butoxycarbonylamino)propanoic acid) (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) in anhydrous DCM. Stir at 0 °C for 30 minutes to pre-activate.
-
Amine Addition: Add a solution of the deprotected pomalidomide-piperazine (1.0 eq) and DIPEA (2.5 eq) in DCM to the pre-activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. immunomart.com [immunomart.com]
Technical Support Center: Purification of Pomalidomide-amido-C3-piperazine-N-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pomalidomide-amido-C3-piperazine-N-Boc.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected byproduct that co-elutes with my desired product during HPLC purification. What could it be and how can I remove it?
A: A common impurity in the synthesis of pomalidomide-based PROTACs is a byproduct formed from the nucleophilic acyl substitution that displaces the glutarimide (B196013) ring, instead of the intended aromatic substitution.[1] This impurity can be difficult to separate as it may have a similar retention time to the desired product on HPLC.[1] To minimize this contamination, consider using a taurine (B1682933) scavenger during the synthesis.[1] If the byproduct has already formed, optimizing the HPLC gradient or using an alternative separation technique like flash chromatography with a different solvent system may be necessary.
Q2: My purification yield is very low. What are the potential causes and how can I improve it?
A: Low synthetic yield or purity can be a significant issue in PROTAC synthesis.[2] Several factors could contribute to this:
-
Suboptimal Reaction Conditions: The coupling reactions may not be going to completion. Optimizing the synthetic route, including reaction times, temperatures, and reagents, is crucial.[2]
-
Poor Linker Design: The linker itself can influence the overall stability and properties of the molecule, potentially leading to degradation during synthesis or workup.[2]
-
Inefficient Purification Steps: The chosen purification method may not be suitable for your compound, leading to product loss. It is important to carefully select and optimize purification techniques.[2]
To improve your yield, consider re-evaluating your synthetic strategy and purification protocols. Small-scale pilot reactions can help in optimizing conditions before scaling up.
Q3: I am having trouble with the solubility of my crude product before purification. What solvents are recommended?
A: Pomalidomide (B1683931) and its derivatives can have poor solubility in many common organic solvents.[3][4] For dissolving pomalidomide, solvents like DMSO, DMF, and DMAC are often used, although their high boiling points can make them difficult to remove.[3][5] For purification purposes, a mixed solvent system might be necessary. For example, a mixture of acetone (B3395972) and a polar solvent like water or an alcohol has been used for the crystallization of pomalidomide.[3][5] When preparing your crude product for chromatography, it is best to dissolve it in a minimal amount of a strong solvent like DMSO or DMF and then dilute it with the mobile phase to prevent precipitation on the column.
Q4: What are some common process-related impurities I should be aware of during the synthesis of pomalidomide derivatives?
A: During the synthesis of pomalidomide, several process-related impurities can form. These include benzyldione, 5-amino, desamino, and nitrodion impurities.[6] It is important to have analytical methods, such as a validated HPLC method, to identify and quantify these potential impurities in your final product.[6]
Data Presentation
Table 1: HPLC Conditions for Analysis of Pomalidomide and Related Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (4.6x150 mm, 5µm)[6] | Agilent C18 (150 x 4.6mm, 5µm)[7] | Acquity BEH C18 (50x2.1mm, 1.7µm)[8] |
| Mobile Phase A | 0.1% orthophosphoric acid (pH 1.90)[6] | Acetonitrile-water-phosphoric acid[7] | 0.01M Potassium dihydrogen orthophosphate (pH 3.5)[8] |
| Mobile Phase B | Acetonitrile (B52724):Mobile Phase A (60:40 v/v)[6] | Acetonitrile-water-phosphoric acid[7] | Acetonitrile[8] |
| Flow Rate | 1.0 mL/min[6] | 1.0ml/min[7] | 0.3ml/min[8] |
| Detection | UV at 220 nm[6] | UV at 226nm[7] | UV at 225nm[8] |
| Elution Mode | Gradient[6] | Gradient[7] | Isocratic (30% A: 70% B)[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a common technique for purifying synthetic intermediates and final products. For N-Boc protected piperazine (B1678402) compounds, silica (B1680970) gel is a suitable stationary phase.[9][10]
Materials:
-
Silica gel (230-400 mesh)[11]
-
Solvents (e.g., dichloromethane (B109758), methanol (B129727), ethyl acetate, hexanes)[10][11]
-
Glass column
-
Pressurized air or nitrogen source
-
Collection tubes
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 dichloromethane:methanol).[9]
-
Column Packing: Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or DMSO). Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent system and gradually increase the polarity. For example, a gradient of methanol in dichloromethane (e.g., 0-10%) can be effective.[10]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity requirements, preparative HPLC is the method of choice. A reverse-phase C18 column is commonly used for pomalidomide and its derivatives.[6]
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
Methodology:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from impurities.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of acetonitrile and water, and filter it through a 0.45 µm filter.[8]
-
Purification: Inject the sample onto the preparative HPLC column. Run the developed gradient method to elute the compounds.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product as detected by the UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN105924426A - Crystallization process for pomalidomide - Google Patents [patents.google.com]
- 4. Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017219953A1 - Pomalidomide crystallization technology - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. rsc.org [rsc.org]
- 11. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting protein degradation assays with pomalidomide-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My pomalidomide-based PROTAC is not causing degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A1: Lack of target protein degradation is a common issue. Here are several potential causes and troubleshooting steps:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can render it inactive.[1]
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[1] Consider using cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm target engagement within the cell.[2]
-
E3 Ligase Expression: Pomalidomide-based PROTACs recruit the Cereblon (CRBN) E3 ligase.[3][4] Confirm that your cell line expresses sufficient levels of CRBN, as low expression is a common reason for failure.[1]
-
Ternary Complex Formation: The formation of a stable ternary complex between the target protein, PROTAC, and CRBN is essential for degradation.[2][5][6] Linker length and composition are critical for this step.[5] Consider synthesizing a small library of PROTACs with varying linker lengths.
-
Ubiquitin-Proteasome System Functionality: Ensure that the ubiquitin-proteasome machinery in your cell line is functional.[2]
Q2: I am observing a "hook effect" in my dose-response curve, where higher concentrations of my PROTAC lead to reduced degradation. Why does this happen and what can I do?
A2: The "hook effect" is a known phenomenon for PROTACs.[5][7][8][9][10] It occurs at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-CRBN) is favored over the productive ternary complex (target protein-PROTAC-CRBN).[8][9][10] This leads to a bell-shaped dose-response curve.[5]
-
Troubleshooting:
-
Titrate the PROTAC: Perform a wider range of concentrations in your assay to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[9][11]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase in biochemical assays can sometimes shift the hook effect to higher PROTAC concentrations.[11]
-
Q3: My pomalidomide-based PROTAC is causing degradation of off-target proteins, particularly zinc finger proteins. How can I mitigate this?
A3: Off-target degradation, especially of zinc finger (ZF) proteins like Ikaros (IKZF1) and Aiolos (IKZF3), is a known liability of pomalidomide-based PROTACs.[5][9][12][13][14] This is due to the inherent activity of the pomalidomide (B1683931) moiety.[9]
-
Strategies to Reduce Off-Target Effects:
-
Modification at the C5 Position: Introducing modifications at the C5 position of the pomalidomide's phthalimide (B116566) ring can create steric hindrance that disrupts the interaction with ZF proteins, thereby reducing their degradation.[4][5][9][12]
-
Global Proteomics: Perform global proteomics analysis to identify the full scope of off-target degradation.[5]
-
Use a Different E3 Ligase: If possible, consider redesigning your PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile.[9]
-
Quantitative Data Summary
The efficacy of a PROTAC is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The optimal incubation time can also vary.
| PROTAC Target | Cell Line | DC50 | Dmax | Incubation Time | Reference |
| EGFRWT | A549 | 43.4 nM (Compound 15) | 86% | 96 hours | [7] |
| EGFRWT | A549 | 32.9 nM (Compound 16) | 96% | 72 hours | [7] |
| ALK | SU-DHL-1 | ~10 nM (dALK-2) | >95% | 18-24 hours | [4] |
| HDAC8 | - | 147 nM (ZQ-23) | 93% | 10 hours | [15] |
Note: These values are examples and will vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
Western Blot for Protein Degradation
This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[3][16][17]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[5][16][18]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[3] Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[3][16]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[3][16]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][16]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[16]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[19][20]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Antibody against the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow the ubiquitinated protein to accumulate.[4]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[4]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C to form antibody-protein complexes.[18]
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.[18]
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.[4][18]
-
Western Blot Analysis: Perform SDS-PAGE and western blotting on the eluted samples. Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear indicates polyubiquitination of the target protein.[4]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
Materials:
-
Cell line expressing the target protein and CRBN
-
Pomalidomide-based PROTAC
-
Lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G beads
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control, then lyse the cells.
-
Immunoprecipitation: Pre-clear the lysates and then incubate with an antibody against either the target protein or CRBN overnight at 4°C.[18]
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.[18]
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. Elute the complexes by boiling in Laemmli sample buffer.[1][18]
-
Western Blot Analysis: Analyze the eluted proteins by western blot, probing for the interaction partner. For example, if the target protein was immunoprecipitated, probe for CRBN. A band for the interaction partner in the PROTAC-treated sample indicates ternary complex formation.[1][18]
Visualizations
Caption: Mechanism of action for pomalidomide-based PROTACs.[4][21]
Caption: A logical workflow for troubleshooting low protein degradation.
Caption: The "hook effect" at high PROTAC concentrations.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation [promega.sg]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Minimizing off-target effects of pomalidomide-based PROTACs
Welcome to the technical support center for researchers utilizing pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you minimize off-target effects and enhance the selectivity of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate a specific Protein of Interest (POI). The pomalidomide (B1683931) moiety acts as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By simultaneously binding to the POI and CRBN, the PROTAC forms a ternary complex. This proximity induces the ubiquitination of the POI by the E3 ligase machinery, tagging it for degradation by the 26S proteasome.[1]
Q2: What are the main sources of off-target effects with these PROTACs?
A2: The primary source of off-target effects stems from the intrinsic activity of the pomalidomide ligand itself. Pomalidomide and other related immunomodulatory drugs (IMiDs) are known to alter the substrate specificity of CRBN, inducing the degradation of endogenous proteins known as "neosubstrates".[2][3] A major class of these off-target neosubstrates are zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3, ZFP91), which can lead to unintended cellular consequences.[4][5][6][7]
Q3: How can I strategically reduce the degradation of off-target zinc-finger proteins?
A3: A leading strategy is to modify the pomalidomide scaffold. Research has consistently shown that installing a substituent at the C5 position of the pomalidomide's phthalimide (B116566) ring creates steric hindrance.[4][6][7][8] This modification disrupts the interaction with and subsequent degradation of many ZF proteins while maintaining the necessary binding to CRBN for on-target activity.[1][4] In contrast, modifications at the C4 position are generally less effective at preventing these off-target effects.[1][6] Using a pomalidomide analog with a C5-azide group is particularly advantageous as it allows for easy and efficient PROTAC synthesis via "click chemistry".[1][5]
Q4: What is the "hook effect" and how do I manage it in my experiments?
A4: The hook effect is a common phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation, resulting in a bell-shaped dose-response curve.[1] This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex required for degradation. To manage this, it is essential to perform a full dose-response curve to identify the optimal concentration range that yields the maximal degradation (Dmax) and the concentration for 50% degradation (DC50). Subsequent experiments should be conducted within this optimal range.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of pomalidomide-based PROTACs.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Off-Target Degradation Observed | The pomalidomide moiety is recruiting its native neosubstrates (e.g., ZF proteins). | 1. Confirm Off-Targets: Use global proteomics to identify all degraded proteins. Validate key off-targets via Western Blot.[9] 2. Re-engineer PROTAC: Synthesize a new version using a pomalidomide analog with a C5-position modification to sterically block neosubstrate binding.[1][4][8] |
| Lack of On-Target Degradation | 1. Poor ternary complex formation. 2. Inefficient ubiquitination. 3. Linker length is suboptimal. | 1. Verify Ternary Complex: Use biophysical assays like TR-FRET or co-immunoprecipitation to confirm the formation of the Target-PROTAC-CRBN complex.[1] 2. Check Ubiquitination: Perform an in-vitro ubiquitination assay or use immunoprecipitation followed by Western Blot with an anti-ubiquitin antibody to see if the target is ubiquitinated.[10] 3. Optimize Linker: Synthesize a small library of PROTACs with varying linker lengths and compositions to identify the optimal spacer for productive ternary complex formation.[1][11] |
| Low Potency (High DC50) | 1. Weak binding to the target or CRBN. 2. Poor cell permeability. 3. Unstable ternary complex. | 1. Assess Binding: Use assays like Fluorescence Polarization (FP) or Thermal Shift Assays (CETSA) to measure the binding affinity of your PROTAC for both the target protein and CRBN.[9][12] 2. Improve Permeability: Modify the linker to improve physicochemical properties. Empirically, adding basic nitrogen groups may improve solubility.[12] 3. Enhance Cooperativity: Optimize the linker and E3 ligase binder combination to promote more stable ternary complex formation.[13] |
Data Summary Tables
The following tables summarize quantitative data comparing the effects of pomalidomide modifications on off-target degradation.
Table 1: Comparative Degradation Profile of Pomalidomide-based PROTACs (Note: Data is illustrative, based on representative values from literature.[5] Actual results will vary based on the specific target, linker, and cell line used.)
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) | Interpretation |
| Pomalidomide (alone) | IKZF1 | 25 | >90% | Strong degradation of a known neosubstrate. |
| Pomalidomide (alone) | ZFP91 | >1000 | <20% | Weak degradation of another ZF neosubstrate. |
| C4-modified PROTAC | IKZF1 | 80 | ~85% | Still causes significant off-target degradation. |
| C5-modified PROTAC | IKZF1 | >500 | <30% | Significantly reduced off-target degradation. |
| C4-modified PROTAC | ZFP91 | 250 | ~60% | Induces moderate off-target degradation. |
| C5-modified PROTAC | ZFP91 | >2000 | <10% | Effectively eliminates off-target degradation. |
Key Diagrams and Workflows
dot digraph "PROTAC_Mechanism_and_Off_Target" { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: On-target vs. off-target degradation pathways for pomalidomide-based PROTACs.
dot digraph "Steric_Hindrance_Mitigation" { graph [splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", label="Strategy: C5 Modification on Pomalidomide", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: C5 modification on pomalidomide minimizes off-target ZF protein degradation.
dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Experimental workflow for identifying and mitigating off-target effects.
Experimental Protocols
Protocol 1: Global Proteomic Analysis for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative proteomics with Tandem Mass Tags (TMT).[5][8]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, or a cancer cell line expressing the POI) to approximately 80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations (e.g., spanning the DC50) and for different time points. Crucially, include a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction and Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse the cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight using an enzyme like Trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Desalt the resulting peptide digests using C18 columns.
-
Label the peptides from each condition (different concentrations, time points, vehicle) with a unique isobaric TMT tag according to the manufacturer's protocol.
-
Quench the labeling reaction and combine all labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Separate the pooled, labeled peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).[9]
-
-
Data Analysis:
-
Process the raw MS data using a software package like Proteome Discoverer or MaxQuant.[5]
-
Search the data against a human protein database to identify and quantify proteins based on the TMT reporter ion intensities.
-
Identify potential off-targets as proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control.[5]
-
Protocol 2: Western Blot for Validation of Off-Target Degradation
This protocol is for confirming the degradation of specific on-target and off-target proteins identified from proteomics or hypothesized as neosubstrates.
-
Cell Culture and Lysis:
-
Plate cells and treat with your PROTAC and vehicle control as described in the proteomics protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[1]
-
-
Analysis:
-
Quantify the band intensities using software like ImageJ. Normalize the intensity of the target and off-target proteins to the loading control. Compare the normalized values in PROTAC-treated samples to the vehicle control to determine the extent of degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. explorationpub.com [explorationpub.com]
Proper storage and handling of Pomalidomide-amido-C3-piperazine-N-Boc
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the proper storage, handling, and use of Pomalidomide-amido-C3-piperazine-N-Boc.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] To maintain product quality over the long term, refrigeration is recommended.[1] For extended storage, keeping the compound at -20°C or -80°C is advisable.[2]
Q2: What are the recommended storage conditions for stock solutions?
Stock solutions of similar pomalidomide-based compounds are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[3] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.[2][4]
Q4: How should I prepare a stock solution of this compound?
This compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution.
Q5: What should I do in case of accidental exposure?
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][4]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
If you observe minimal or no degradation of your target protein, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize the PROTAC's physicochemical properties if further chemical modification is possible. 2. Consider using a cell line with higher permeability or employing permeabilizing agents as a control. |
| Inefficient Ternary Complex Formation | 1. Confirm that both the target protein and the E3 ligase (Cereblon for pomalidomide-based PROTACs) are expressed in your cell line using Western blot or qPCR. 2. Perform a co-immunoprecipitation (Co-IP) or a cellular thermal shift assay (CETSA) to verify that the PROTAC is engaging with both the target and the E3 ligase.[5] |
| Suboptimal PROTAC Concentration | 1. Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6] |
| Incorrect Experiment Duration | 1. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration, as some PROTACs can be fast-acting while others are slower.[7] |
| PROTAC Instability | 1. Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment. |
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Troubleshooting workflow for lack of protein degradation.
Issue 2: The "Hook Effect" is Observed
The "hook effect" is a phenomenon where the efficacy of protein degradation decreases at high PROTAC concentrations.[6] This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.
| Potential Cause | Suggested Troubleshooting Steps |
| Excessive PROTAC Concentration | 1. Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar and picomolar ranges, to identify the bell-shaped degradation curve characteristic of the hook effect.[6] 2. Select a concentration on the downward slope of the curve for subsequent experiments. |
| Low Cooperativity in Ternary Complex Formation | 1. If possible, use biophysical assays such as TR-FRET or SPR to measure the stability of the ternary complex at different PROTAC concentrations.[6] |
Experimental Protocols
Protocol: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in a cell line treated with this compound.
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). c. Incubate the cells for the desired time period (e.g., 24 hours).
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[8] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8] c. Run the gel and then transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8] e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] h. Wash the membrane three times with TBST. i. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. j. Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
References
Validation & Comparative
Pomalidomide vs. Thalidomide-Based Linkers: A Comparative Guide for PROTAC Development
A deep dive into the performance, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing two of the most prevalent Cereblon (CRBN) E3 ligase ligands.
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A critical component of a PROTAC is the E3 ligase ligand, which hijacks the degradation machinery. Among the most frequently used E3 ligases is Cereblon (CRBN), which is effectively recruited by thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931).[1][4]
The choice between a pomalidomide or thalidomide-based linker significantly influences a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in making informed decisions for their PROTAC design.
Core Comparison: Pomalidomide vs. Thalidomide
Pomalidomide has become a preferred CRBN ligand in many PROTAC applications due to several distinct advantages over its predecessor, thalidomide.
Binding Affinity and Potency: Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[1][5][6] This higher affinity often translates into the formation of a more stable ternary complex (Target Protein-PROTAC-CRBN), leading to more efficient protein degradation.[5] This is typically reflected in lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values for pomalidomide-based PROTACs.[5]
Linker Attachment Point and Selectivity: The chemical structure of pomalidomide offers a key advantage for linker attachment. The amino group on its phthalimide (B116566) ring provides a versatile and convenient point for linker conjugation that is often directed away from the CRBN binding interface.[1] This allows for greater flexibility in linker design without compromising E3 ligase engagement.[1]
Furthermore, strategic functionalization at the C5 position of the pomalidomide ring has been shown to be a critical advancement.[7][8] This modification can sterically hinder interactions with and mitigate the off-target degradation of endogenous zinc finger (ZF) proteins, a known liability for some CRBN-recruiting PROTACs.[8][9] While thalidomide-based PROTACs also carry this risk, the C5 modification strategy on pomalidomide provides a clear path to enhancing selectivity and improving the therapeutic window.[9][10]
Metabolic Stability: Pomalidomide-based PROTACs have also been reported to possess improved metabolic stability in some cases when compared to their thalidomide-based counterparts.[1]
Data Presentation
The following tables summarize key quantitative data to illustrate the performance differences between pomalidomide and thalidomide-based linkers.
Table 1: Comparative Binding Affinity to Cereblon (CRBN)
| Compound | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [5][6][11] |
| Thalidomide | ~250 nM | [5][6][11] |
| Lenalidomide | ~178 - 640 nM | [6][11] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.[6]
Table 2: Illustrative Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [3] |
| Representative Thalidomide-based PROTAC | Thalidomide | BRD4 | Varies | Varies | Varies | N/A |
Note: This table highlights the high potency of a pomalidomide-based PROTAC. Data for direct thalidomide-based analogs under identical conditions is limited in the provided search results, but the superior binding affinity of pomalidomide generally leads to more potent degraders.[1]
Table 3: Impact of Pomalidomide Linker Attachment Point on ALK Degradation
| PROTAC (ALK Target) | Linker Attachment Point | On-Target DC50 (nM) | Off-Target Activity (ZF Proteins) | Reference |
| C5-alkyne modified | C5-Position | Lower (Improved Potency) | Reduced | [8] |
| C4-substituted | C4-Position | Higher | Present | [8] |
Note: This data illustrates that shifting the linker attachment from the C4 to the C5 position on the pomalidomide scaffold can significantly improve on-target potency and reduce off-target effects.[8]
Mandatory Visualizations
Caption: General mechanism of protein degradation by a CRBN-recruiting PROTAC.
Caption: A typical experimental workflow for the functional validation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cereblon Binding of Pomalidomide-amido-C3-piperazine-N-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pomalidomide-amido-C3-piperazine-N-Boc and other key molecules that bind to Cereblon (CRBN), a critical E3 ubiquitin ligase substrate receptor. Understanding the binding affinity and validation methodologies is paramount for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide (B1683931) derivatives serve as essential E3 ligase ligands.
Introduction to Cereblon Binders
Pomalidomide, a derivative of thalidomide (B1683933), is a potent immunomodulatory drug that exerts its therapeutic effects by binding to Cereblon (CRBN).[1][2] This binding event modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3][4][5] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][5] The degradation of these factors is central to the anti-myeloma and immunomodulatory activities of pomalidomide.[1][4]
This compound is a functionalized derivative of pomalidomide designed for use in the development of PROTACs.[6] In a PROTAC molecule, this pomalidomide-based ligand serves to recruit the CRBN E3 ligase to a specific protein of interest, thereby inducing its degradation.[7][8][9] The validation of its binding to CRBN is a critical first step in the development of such targeted protein degraders.
Comparative Analysis of Cereblon Binder Affinity
The binding affinity of a ligand to CRBN is a key determinant of its efficacy. The following table summarizes the binding affinities of pomalidomide and its analogs, providing a quantitative comparison.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Pomalidomide | ~157 nM | ~1-2 µM[10], 1.2 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Lenalidomide (B1683929) | ~178 nM[11] | ~1-2 µM[10], 1.5 µM[11] | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Thalidomide | ~250 nM[11] | >10 µM | Competitive Titration |
| Iberdomide | Higher affinity than lenalidomide and pomalidomide[4] | Not specified | Not specified |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger binder. IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of the compound required to inhibit the binding of a known ligand to CRBN by 50%.
Experimental Protocols for Validating Cereblon Binding
Several biophysical and biochemical methods are employed to validate and quantify the interaction between small molecules and Cereblon.
Affinity-Based Pull-Down Assays
This method confirms the direct binding of a compound to CRBN within a complex biological mixture, such as a cell lysate.
Protocol Outline:
-
Immobilization of Ligand: A thalidomide analog is chemically coupled to magnetic beads.
-
Incubation: The affinity beads are incubated with cell lysate or a purified protein solution containing CRBN.
-
Competitive Binding: To determine the binding of a test compound (e.g., this compound), the lysate is pre-incubated with varying concentrations of the test compound before adding the affinity beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The proteins bound to the beads are eluted and then identified and quantified using immunoblotting (Western blot) with antibodies specific for CRBN and its binding partner DDB1. A decrease in the amount of CRBN pulled down in the presence of the test compound indicates competitive binding.[10][12]
Fluorescence-Based Thermal Shift Assay (TSA)
TSA measures the change in the thermal stability of a protein upon ligand binding. This change in the melting temperature (Tm) is an indicator of a direct interaction.
Protocol Outline:
-
Protein and Dye Preparation: Purified CRBN protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions of a protein.
-
Ligand Addition: The test compound is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased. As the protein unfolds (melts), the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by monitoring the fluorescence intensity as a function of temperature. An increase in the Tm in the presence of the test compound indicates that the ligand has bound to and stabilized the protein.[10]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol Outline:
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of the test compound is loaded into the injection syringe.
-
Titration: The test compound is incrementally injected into the CRBN solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.
Protocol Outline:
-
Immobilization: Purified CRBN is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the test compound is flowed over the sensor surface, and the binding event is detected as a change in the refractive index at the surface.
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the compound.
-
Data Analysis: The rates of association (kon) and dissociation (koff) are determined from the sensorgram, and the dissociation constant (Kd) is calculated (Kd = koff/kon).
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Workflow for validating the binding of a test compound to Cereblon.
Caption: Signaling pathway of pomalidomide-induced protein degradation via Cereblon.
Conclusion
The validation of cereblon binding is a cornerstone of developing novel therapeutics that leverage the ubiquitin-proteasome system. This compound, by virtue of its pomalidomide core, is expected to be a high-affinity binder to CRBN, making it a valuable tool for PROTAC development. The experimental protocols outlined in this guide provide a robust framework for confirming and quantifying this critical molecular interaction, thereby enabling the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of PROTACs: A Comparative Guide Featuring Pomalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of PROTACs (Proteolysis-Targeting Chimeras) utilizing the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931), exemplified by constructs synthesized from building blocks like Pomalidomide-amido-C3-piperazine-N-Boc , against alternative PROTAC strategies. The focus is on presenting supporting experimental data from preclinical models to aid in the selection and validation of targeted protein degraders.
Proteolysis-targeting chimeras represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of disease-causing proteins. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, safety, and pharmacokinetic properties. Pomalidomide, a derivative of thalidomide, is a widely used CRBN ligand in PROTAC design. This guide will delve into the in vivo validation of pomalidomide-based PROTACs, comparing their performance with PROTACs that recruit other E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase.
Comparative Performance Data
The following tables summarize quantitative data from preclinical in vivo studies, showcasing the efficacy of pomalidomide-based PROTACs and their VHL-based counterparts in various cancer models.
Table 1: In Vivo Efficacy of Pomalidomide-Based PROTACs in Xenograft Models
| PROTAC Target | E3 Ligase Ligand | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| Anaplastic Lymphoma Kinase (ALK) | Pomalidomide | SU-DHL-1 (Anaplastic Large-Cell Lymphoma) | 50 mg/kg, i.p., daily | Significant tumor growth inhibition | Not specified | [1] |
| PI3K/mTOR | Pomalidomide-based | MDA-MB-231 (Breast Cancer) | 15 mg/kg, i.p. | 57.8% | Significant reduction in PI3K and mTOR | [2] |
| PI3K/mTOR | Pomalidomide-based | MDA-MB-231 (Breast Cancer) | 25 mg/kg, i.p. | 79.2% | Significant reduction in PI3K and mTOR | [2] |
| Epidermal Growth Factor Receptor (EGFR) | Pomalidomide | A549 (Non-Small Cell Lung Cancer) | Not specified in abstract | Potent anti-proliferative activity | Dmax = 96% at 72h (in vitro) | [3] |
| Histone Deacetylase 8 (HDAC8) | Pomalidomide | Not specified (in vitro data provided) | Not applicable | Not applicable | DC50 = 147 nM, Dmax = 93% (in vitro) | [4] |
Table 2: In Vivo Efficacy of VHL-Based PROTACs in Xenograft Models
| PROTAC Target | E3 Ligase Ligand | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| Anaplastic Lymphoma Kinase (ALK) | VHL | H3122 (Non-Small Cell Lung Cancer) | 50 mg/kg, i.p., every 3 days | Significant reduction in tumor growth | Not specified | [1] |
| SMARCA2 | VHL | SMARCA4-deficient cancer models | Not specified | In vivo efficacy demonstrated | Selective degradation of SMARCA2 | [5] |
| p38α | VHL | Mouse model | Single dose | Not specified | Degradation of p38α in liver | [6] |
| Estrogen Receptor α (ERα) | VHL | ER+ Breast Cancer cell lines | Not specified | Excellent ERα degradation (in vitro) | Lower degradation in vivo than expected | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental processes is crucial for understanding the in vivo validation of PROTACs.
Caption: Mechanism of action for pomalidomide-based PROTACs.
Caption: A typical experimental workflow for in vivo PROTAC validation.
Caption: Logical relationship of a pomalidomide-based PROTAC targeting the PI3K/mTOR pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo PROTAC validation studies. Below are generalized protocols for key experiments.
Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), typically 6-8 weeks old.
-
Culture human cancer cells (e.g., SU-DHL-1 for lymphoma, MDA-MB-231 for breast cancer) under sterile conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject the cell suspension (typically 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and vehicle control groups (typically n=8-10 mice per group).
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC vehicle. A common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[8]
-
Dissolve the PROTAC in the vehicle to the desired concentration.
-
Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days).
-
Administer the vehicle only to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice.
-
Excise tumors, weigh them, and collect blood and other tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.[9]
-
Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[9]
-
Protocol 2: Pharmacodynamic (PD) Analysis of Target Degradation by Western Blot
-
Tissue Homogenization and Protein Extraction:
-
Flash-freeze excised tumor samples in liquid nitrogen and store at -80°C.
-
Homogenize a small piece of frozen tumor tissue (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein lysate.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.
-
Conclusion
The in vivo validation of PROTACs is a critical step in their development as therapeutic agents. Pomalidomide-based PROTACs have demonstrated significant anti-tumor activity in various preclinical models by effectively degrading their target proteins.[1][2] The choice of E3 ligase ligand, such as pomalidomide for CRBN or an alternative for VHL, can influence the pharmacokinetic and pharmacodynamic properties of the PROTAC.[7][10] Therefore, a thorough in vivo evaluation, including efficacy, PK, and PD studies, is essential for selecting the most promising PROTAC candidates for clinical development. The use of well-defined building blocks like This compound facilitates the systematic synthesis and evaluation of pomalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The E3 Ligase Ligand Choice: A Comparative Guide to Designing Potent and Selective PROTACs
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the most ubiquitously utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are innovative heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] These molecules are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, thereby marking it for degradation by the proteasome.[1][3]
While the human genome encodes over 600 E3 ligases, only a handful have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide focuses on a comparative analysis of PROTACs developed using ligands for the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[][7]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase.[8] The stability and cooperativity within the ternary complex are critical determinants of degradation efficiency.[8] Consequently, the choice of E3 ligase can profoundly influence a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).
Below are tables summarizing the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective.
Table 1: Comparative Degradation Performance of PROTACs for BRD4
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes to highlight the potential differences in potency and efficacy that can be observed with different E3 ligases.[5]
Table 2: Comparative Degradation Performance of PROTACs for EGFR (L858R)
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| EGFR (L858R) | CRBN | Compound 69 | 11-25 nM | Not Specified | HCC-827, H3255 |
| EGFR (L858R) | VHL | Compound 68 | 3.3-5.0 nM | Not Specified | HCC-827, H3255 |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[1]
Key E3 Ligase Ligands and Their Characteristics
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from the thalidomide (B1683933) family of molecules, including lenalidomide (B1683929) and pomalidomide.[9] These are among the most extensively used E3 ligase ligands in PROTAC design.[7]
Advantages:
-
Well-established chemistry and readily available building blocks.[7]
-
Generally smaller and more "drug-like" compared to some VHL ligands.[1]
-
Have demonstrated high degradation efficiency for a broad range of targets.[7]
Disadvantages:
-
Potential for off-target effects related to the intrinsic biology of CRBN.
-
The "hook effect," where degradation efficiency diminishes at high PROTAC concentrations, can be more pronounced.
von Hippel-Lindau (VHL) Ligands
VHL ligands are often based on a hydroxyproline (B1673980) scaffold that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.
Advantages:
-
Forms highly stable ternary complexes, often leading to potent degradation.
-
The VHL E3 ligase complex is constitutively active in most cell types.
Disadvantages:
-
VHL ligands can be larger and more complex to synthesize.
-
May exhibit lower cell permeability compared to some CRBN ligands.
Inhibitor of Apoptosis Proteins (IAPs) and Mouse Double Minute 2 Homolog (MDM2) Ligands
While less common than CRBN and VHL, IAPs and MDM2 are also valuable E3 ligases for PROTAC development. Ligands for these are often derived from known inhibitors.
Advantages:
-
Offer alternative E3 ligase options for targets that are not effectively degraded by CRBN- or VHL-based PROTACs.
-
Can provide a pathway to tissue-specific degradation, as the expression levels of these E3 ligases can vary between different tissues.
Disadvantages:
-
The library of well-characterized, high-affinity ligands is smaller compared to CRBN and VHL.
-
The catalytic efficiency of these E3 ligases in the context of PROTACs may be lower for certain targets.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: A comparative overview of common E3 ligase ligands used in PROTACs.
Experimental Protocols
Western Blot for Quantification of Protein Degradation
This protocol outlines the key steps for assessing PROTAC-induced degradation of a target protein.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and the vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes.
-
Clarify the lysates by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal. CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages.[2][7] The expanding toolbox of E3 ligase ligands, including those for IAPs and MDM2, offers valuable alternatives, particularly for targets that prove challenging for the more established recruiters. A thorough understanding of the characteristics of each E3 ligase-ligand system, coupled with rigorous experimental validation, is crucial for the development of effective and selective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Assessing the Cross-Reactivity of Pomalidomide-Amido-C3-Piperazine-N-Boc: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical probes and building blocks is paramount for the successful development of targeted therapies. This guide provides a comparative assessment of Pomalidomide-amido-C3-piperazine-N-Boc, a synthetic E3 ligase ligand-linker conjugate, by examining the known cross-reactivity profile of its parent molecule, pomalidomide (B1683931), and related derivatives. This analysis is supported by established experimental data and detailed protocols to aid in the evaluation of this and similar molecules for applications in targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).
This compound is a molecule designed for use in PROTAC development, incorporating the pomalidomide scaffold to recruit the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. The core function of pomalidomide and its analogs is to bind to CRBN, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins[3]. While direct experimental data on the cross-reactivity of this compound is not extensively available in public literature, a comprehensive understanding of its potential off-target effects can be inferred from the well-characterized binding profile of pomalidomide and its derivatives.
Comparative Binding Affinities of Cereblon Ligands
The binding affinity of a ligand to its target is a critical determinant of its potency and selectivity. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for directly measuring the binding affinity (Kd) of small molecules to proteins[3]. The table below summarizes the reported binding affinities of pomalidomide and other immunomodulatory drugs (IMiDs) to CRBN.
| Compound | Target | Kd (nM) | Assay Method | Reference |
| Pomalidomide | CRBN-DDB1 | ~157 | Not Specified | [1] |
| Lenalidomide (B1683929) | CRBN-DDB1 | ~178 - 640 | Not Specified | [3] |
| Thalidomide | CRBN-DDB1 | ~250 | Not Specified | [3] |
| Iberdomide (B608038) (CC-220) | CRBN | Higher affinity than Pomalidomide | Not Reported | [3] |
Note: The binding affinities are compiled from various sources, and experimental conditions may differ. Direct comparison should be made with caution.
Pomalidomide generally exhibits a higher affinity for CRBN compared to lenalidomide and thalidomide, suggesting a more potent recruitment of the E3 ligase[3]. Newer generation compounds like iberdomide demonstrate even greater affinity[3]. The amido-C3-piperazine-N-Boc linker attached to the pomalidomide core in the molecule of interest is not expected to directly interact with the core CRBN binding site; however, its size and conformation could potentially influence the overall binding kinetics and affinity.
Assessing Off-Target Effects and Neosubstrate Degradation
A significant challenge with pomalidomide-based molecules is their potential to induce the degradation of off-target proteins, particularly zinc-finger (ZF) transcription factors[4][5]. The recruitment of CRBN by pomalidomide can lead to the ubiquitination and degradation of its native neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), which is central to its therapeutic effect in multiple myeloma[3]. However, unintended degradation of other proteins can lead to toxicity.
Global proteomic analysis using techniques like quantitative mass spectrometry is a powerful tool to identify both on-target and off-target degradation events upon treatment with a PROTAC or a cereblon-recruiting molecule[2][6].
Table 2: Key Neosubstrates and Potential Off-Targets of Pomalidomide
| Protein | Classification | Relevance |
| IKZF1 (Ikaros) | Neosubstrate | Key therapeutic target in multiple myeloma[3] |
| IKZF3 (Aiolos) | Neosubstrate | Key therapeutic target in multiple myeloma[3] |
| ZFP91 | Off-Target | Zinc-finger protein, degradation can be mitigated by C5 modification[5] |
| FIZ1 | Off-Target | Flt3-interacting zinc finger protein 1, a known target of some IMiDs[7] |
Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate the off-target degradation of ZF proteins by creating steric hindrance[4][5]. The linker in this compound is attached at the 4-position of the phthaloyl ring via an amido group. While not at the C5 position, the nature and length of this linker could influence the presentation of the pomalidomide core to CRBN and potentially alter the recruitment of neosubstrates compared to unmodified pomalidomide.
Experimental Protocols for Cross-Reactivity Assessment
To rigorously assess the cross-reactivity of this compound and similar molecules, a combination of biophysical, biochemical, and cellular assays is recommended.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[8].
Protocol:
-
Sample Preparation:
-
Purify recombinant human Cereblon (CRBN) protein, ideally in complex with DDB1.
-
Dissolve this compound or other test compounds in the same buffer as the protein to a concentration 10-20 fold higher than the protein concentration. Ensure the final DMSO concentration is matched in both the protein and ligand solutions.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired temperature (typically 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA assesses the thermal stability of a protein in its native cellular environment. Ligand binding can stabilize a protein, leading to a higher melting temperature (Tm)[9][10].
Protocol:
-
Cell Treatment:
-
Culture cells of interest and treat them with various concentrations of the test compound or a vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells, wash, and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble CRBN at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Global Proteomics for Off-Target Identification
Principle: Quantitative mass spectrometry-based proteomics can provide an unbiased, proteome-wide view of changes in protein abundance following treatment with a compound, revealing both on-target and off-target degradation events[6].
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the test compound at various concentrations and time points, including a vehicle control.
-
-
Sample Preparation:
-
Harvest cells, lyse them, and extract the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Identify proteins that are significantly downregulated in the compound-treated samples compared to the control.
-
Visualizing the Mechanism of Action
To conceptualize the mechanism of pomalidomide-based PROTACs and the experimental workflows for their characterization, the following diagrams are provided.
Caption: Mechanism of protein degradation by a pomalidomide-based PROTAC.
Caption: Workflow for assessing the cross-reactivity of a novel compound.
Conclusion
While specific cross-reactivity data for this compound is not yet publicly available, a thorough assessment can be conducted by leveraging the extensive knowledge base of its core component, pomalidomide. By employing a multi-faceted experimental approach encompassing biophysical binding assays, cellular target engagement studies, and global proteomics, researchers can effectively characterize the on-target and off-target activities of this and other novel cereblon-recruiting molecules. The provided protocols and workflows offer a robust framework for such investigations, ultimately enabling the development of more selective and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pomalidomide-amido-C3-piperazine-N-Boc
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The proper disposal of Pomalidomide-amido-C3-piperazine-N-Boc, a derivative of the teratogenic compound Pomalidomide, is critical to ensure the safety of laboratory personnel and the protection of the environment. This document provides a step-by-step guide for the safe disposal of this hazardous chemical, in line with established safety protocols for potent pharmaceutical compounds.
I. Immediate Safety and Handling Protocols
Pomalidomide and its derivatives are potent compounds that require careful handling in a controlled laboratory setting. Before beginning any work, it is imperative to consult your institution's chemical hygiene plan and conduct a substance-specific risk assessment.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent accidental exposure. This includes, but is not limited to:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Eye Protection: Use safety glasses or goggles. Regulations under 29 CFR 1910.133 or European Standard EN166 should be followed.[1]
-
Lab Coat: A protective lab coat is essential to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Engineering Controls: To minimize the risk of inhalation, all handling of this compound should be conducted within a certified chemical fume hood or a ventilated enclosure.[1][2]
II. Step-by-Step Disposal Procedure
All waste materials contaminated with this compound must be treated as hazardous waste. Adherence to local, regional, and national hazardous waste regulations is mandatory for complete and accurate classification and disposal.[1]
-
Segregation of Waste: All waste streams containing this compound must be meticulously segregated from non-hazardous waste. This includes:
-
Solid Waste: Contaminated lab supplies such as pipette tips, gloves, weighing paper, and empty containers.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
-
Waste Collection and Labeling:
-
Use designated, leak-proof hazardous waste containers for both solid and liquid waste.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[1]
-
III. Spill and Emergency Procedures
In the event of a spill, cordon off the affected area immediately.[2] Wearing appropriate PPE, carefully sweep up solid material and place it into a suitable container for disposal.[1] For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pomalidomide-amido-C3-piperazine-N-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pomalidomide-amido-C3-piperazine-N-Boc, a potent E3 ligase ligand-linker conjugate used in the synthesis of PROTACs.[1][2][3] Due to its structural similarity to Pomalidomide, a known teratogen and potent pharmaceutical compound, stringent safety protocols are mandatory to minimize exposure and ensure a safe laboratory environment.[4]
Hazard Identification and Core Precautions
This compound should be handled as a hazardous substance with significant reproductive toxicity. Pomalidomide, a component of this molecule, is a thalidomide (B1683933) analog known to cause birth defects.[4] Therefore, it is crucial that all handling procedures are designed to prevent inhalation, ingestion, and skin contact.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Potent Compound: Requires specialized handling to avoid adverse health effects from exposure.[5]
-
Dust Inhalation: Fine powders can be easily inhaled, leading to systemic exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure and must be implemented diligently.[6] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation, such as weighing and aliquoting powders.[7] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[7] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling the solid compound.[7] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[7][8] |
| Body Protection | Disposable Coveralls or Gown | Choose coveralls made from materials like Tyvek or a disposable gown made of polyethylene-coated polypropylene (B1209903) to protect against chemical splashes and dust.[7][8] A dedicated lab coat should be worn over personal clothing.[7] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[7][9] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[7] |
Engineering Controls and Work Practices
Engineering controls are the primary method for minimizing exposure to potent compounds.
-
Containment: All handling of the solid compound, especially weighing and aliquoting, must be conducted in a certified chemical fume hood, glovebox, or isolator to prevent the release of airborne particles.[10][11]
-
Ventilation: Ensure adequate general laboratory ventilation in addition to localized exhaust systems.[10]
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Minimize dust generation by using gentle scooping techniques.[7]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[7]
Operational Workflow for Handling this compound
A systematic approach is crucial for safely handling this potent compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Clean-up: Use a spill kit designed for chemical hazards. Work from the outside of the spill inward. Absorb liquids and carefully sweep up solids to avoid creating dust.
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. This includes contaminated PPE, weigh boats, and other disposable items. |
| Liquid Waste | Collect in a labeled, sealed, and chemically compatible container. Do not dispose of down the drain.[10] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Caption: Immediate actions to be taken in case of an emergency.
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[12]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[12]
Always have the Safety Data Sheet for Pomalidomide readily available for emergency responders.[12]
References
- 1. immunomart.com [immunomart.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 10. benchchem.com [benchchem.com]
- 11. packageinserts.bms.com [packageinserts.bms.com]
- 12. fishersci.com [fishersci.com]
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試験管内研究製品の免責事項と情報
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